Malformin A1
Description
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Properties
Molecular Formula |
C23H39N5O5S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(1R,4S,7R,10S,13S)-4-[(2S)-butan-2-yl]-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |
InChI |
InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)/t13-,14+,15-,16+,17-,18-/m0/s1 |
InChI Key |
RNCGDQLZIATDOU-RFSXOUPVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Malformin A1: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A1 is a potent cyclic pentapeptide produced by the fungus Aspergillus niger. First identified for its teratogenic effects in plants, it has since garnered significant interest for its diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of this compound, detailing its discovery, biosynthetic origins, and comprehensive protocols for its isolation and purification. Furthermore, it consolidates quantitative data on its biological efficacy and elucidates its mechanisms of action through detailed signaling pathway diagrams, offering a critical resource for researchers exploring its therapeutic potential.
Discovery and Background
This compound is a member of the malformin family of cyclic peptides, which are secondary metabolites primarily produced by fungi of the Aspergillus genus, most notably Aspergillus niger.[1][2] These compounds are characterized by a bicyclic structure formed by a disulfide bridge between two D-cysteine residues. This compound, the most studied member of this family, is a cyclic pentapeptide with the amino acid sequence cyclo-(D-Cys-D-Cys-L-Val-D-Leu-L-Ile).[3] It exhibits a range of biological properties, including antibacterial activity and, most significantly, potent cytotoxicity against numerous human cancer cell lines.[4][5]
Biosynthesis of this compound
This compound is synthesized not by ribosomal machinery, but by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). This enzymatic complex functions as a molecular assembly line. Each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain.
The biosynthesis proceeds through the following key steps:
-
Adenylation (A-domain): Each module's A-domain selects its cognate amino acid (Isoleucine, Leucine, Valine, or Cysteine) and activates it using ATP to form an aminoacyl-adenylate.
-
Thiolation (T-domain): The activated amino acid is then transferred to the phosphopantetheine (Ppant) arm of the T-domain (also known as the Peptidyl Carrier Protein or PCP domain), forming a thioester bond.
-
Condensation (C-domain): The C-domain catalyzes the formation of a peptide bond between the amino acid of the current module and the growing peptide chain tethered to the T-domain of the previous module.
-
Epimerization (E-domain): Specific modules contain an E-domain that converts L-amino acids (like Cysteine and Leucine) into their D-isomers after they are loaded onto the T-domain.
-
Termination (TE-domain): Once the full pentapeptide is assembled, a final Thioesterase (TE) domain catalyzes the release and cyclization of the peptide, forming the stable this compound structure. The characteristic disulfide bridge is formed subsequently.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Malformin A1: A Technical Guide to a Cyclic Pentapeptide with Potent Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A1 is a cyclic pentapeptide produced by the fungus Aspergillus niger.[1][2] It is the most extensively studied member of the malformin family of natural products.[1] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and diverse biological activities of this compound. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside a summary of its mechanism of action in various cellular contexts. Particular focus is given to its anticancer properties and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Structure and Physicochemical Properties
This compound is a bicyclic pentapeptide with the amino acid sequence cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Ile).[1][3][4] The two D-cysteine residues are linked by a disulfide bond, which is crucial for its biological activity.[5]
Chemical Structure
The chemical structure of this compound is presented below:
Chemical Formula: C₂₃H₃₉N₅O₅S₂[6][7]
SMILES: CC--INVALID-LINK--[C@H]1C(=O)N[C@@H]2CSSC--INVALID-LINK--N--INVALID-LINK--N1)CC(C)C)C(C)C">C@HNC2=O[6]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Weight | 529.7 g/mol | [6][7][8] |
| Exact Mass | 529.23926171 Da | [6][8] |
| Molecular Formula | C₂₃H₃₉N₅O₅S₂ | [6][7] |
| CAS Number | 3022-92-2 | [6][9] |
| Solubility | Soluble in DMSO (1 mg/ml) | [7] |
| Purity | ≥95% (Commercially available) | [7] |
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, including antibacterial, cytotoxic, and plant growth-regulating effects.[1][7] Its most promising therapeutic potential lies in its anticancer properties, which have been demonstrated in various cancer cell lines.
Anticancer Activity
This compound has been shown to possess potent cytotoxic activities against a range of human cancer cells, including colorectal, prostate, ovarian, and others.[9][10][11] It induces cell death through multiple mechanisms, including apoptosis, necrosis, and autophagy.[9][10]
In human colorectal cancer cells, this compound induces apoptosis by activating caspase-3, -7, and -9, and promoting the cleavage of poly(ADP-ribose) polymerase (PARP).[1][9] This apoptotic effect is mediated, at least in part, through the stimulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][12][13] Treatment with this compound leads to an increase in the phosphorylation of p38, while the phosphorylation levels of JNK and ERK1/2 remain unchanged.[1][12] The pro-apoptotic protein PUMA is upregulated, while the anti-apoptotic proteins XIAP and Survivin are downregulated.[1] The pan-caspase inhibitor Z-VAD-FMK can attenuate the apoptotic effects induced by this compound.[1]
In prostate cancer cells, this compound-induced mitochondrial damage triggers caspase activation, leading to apoptosis.[10][14]
In prostate cancer cells, this compound triggers oxidative stress, leading to a decrease in mitochondrial transmembrane potential.[10][14] This mitochondrial damage results in the deletion of intracellular ATP, which can lead to necrosis.[10][14] Furthermore, the excessive oxidative stress and decreased ATP levels stimulate the AMPK/mTOR pathway, inducing autophagy.[10] Pharmacological inhibition of autophagy has been shown to attenuate this compound-mediated cell death, suggesting that autophagy contributes to its cytotoxic effects.[10][14]
In addition to inducing cell death, this compound has been shown to inhibit the migration and invasion of human colorectal cancer cells.[1][12]
Quantitative Biological Data
The following tables summarize the reported cytotoxic activities of this compound against various cancer cell lines.
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| NCI-H460 | Lung | 70 | [7] |
| MIA PaCa-2 | Pancreatic | 50 | [7] |
| MCF-7 | Breast | 100 | [7] |
| SF-268 | Central Nervous System | 70 | [7] |
| PC3 | Prostate | 130 | [7] |
| LNCaP | Prostate | 90 | [7] |
| A2780S | Ovarian (cisplatin-sensitive) | 230 | [11][15] |
| A2780CP | Ovarian (cisplatin-resistant) | 340 | [11][15] |
| HeLa | Cervical | 50.15 ng/mL | [16] |
| P388 | Leukemia | 70.38 ng/mL | [16] |
Table 3: In Vivo Toxicity
| Organism | Route of Administration | LD₅₀ | Reference |
| Mice | Intraperitoneal | 3.1 mg/kg | [7] |
| Mice | Oral | >50 mg/kg | [7] |
Experimental Protocols
Solid-Phase Synthesis of this compound
An improved solid-phase peptide synthesis protocol for this compound has been reported.[5][17] The general workflow is depicted below.
Detailed Steps (based on published methods): [17]
-
Resin Preparation: Start with a suitable solid support resin.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-L-Ile-OH, Fmoc-D-Leu-OH, Fmoc-L-Val-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Cys(Trt)-OH) using coupling reagents such as PyBOP or HATU in the presence of a base like DIPEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of DBU in DMF.
-
Cleavage and Deprotection: Once the linear pentapeptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
-
Cyclization: Perform the head-to-tail cyclization of the linear peptide in a dilute solution using a coupling reagent like HATU.
-
Disulfide Bond Formation: Induce the formation of the intramolecular disulfide bond by oxidation, for example, using iodine in DMF.
-
Purification: Purify the crude cyclic peptide by preparative HPLC to obtain pure this compound.
Cell Viability and Proliferation Assays
The effect of this compound on cancer cell viability and proliferation can be assessed using the following methods:[1][12]
-
WST-1 Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Add WST-1 reagent to each well and incubate for a specified time.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
BrdU Incorporation Assay:
-
Culture cells with or without this compound.
-
Add BrdU to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: [15]
-
Treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blotting for Apoptosis Markers: [1][15]
-
Lyse this compound-treated cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, p53).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.
-
Cell Migration and Invasion Assays
-
-
Grow cells to confluence in a culture dish.
-
Create a "scratch" or "wound" in the cell monolayer with a pipette tip.
-
Treat the cells with this compound.
-
Monitor and capture images of the wound closure over time to assess cell migration.
-
-
Transwell Invasion Assay: [1]
-
Seed cells in the upper chamber of a Transwell insert coated with Matrigel.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add this compound to the upper chamber.
-
Incubate to allow cells to invade through the Matrigel and migrate to the lower surface of the insert.
-
Stain and count the invaded cells.
-
Spectral Data
The structure of this compound has been elucidated using various spectroscopic techniques.
NMR Spectroscopy
Detailed 1D and 2D NMR data for this compound have been reported, allowing for the assignment of all proton and carbon signals and confirming the amino acid sequence and stereochemistry.[16][18][19]
Mass Spectrometry
Mass spectrometry, including TOF-MS and MS/MS, has been used to confirm the molecular weight and fragmentation pattern of this compound, further corroborating its structure.[16][19]
Conclusion
This compound is a cyclic pentapeptide with a well-defined structure and a range of potent biological activities, most notably its anticancer effects. It induces cell death in cancer cells through multiple, interconnected signaling pathways involving apoptosis, necrosis, and autophagy. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate its therapeutic potential. Future studies may focus on optimizing its structure to enhance efficacy and reduce toxicity, as well as exploring its potential in combination therapies for the treatment of cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. The structure and synthesis of malformin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C23H39N5O5S2 | CID 14759316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Malformins | C23H39N5O5S2 | CID 4005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mycosphere.org [mycosphere.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Unveiling the Multifaceted Biological Activities of Malformin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A1, a cyclic pentapeptide produced by several species of Aspergillus, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted effects of this compound, with a primary focus on its well-documented anticancer properties. Additionally, this document summarizes its antiviral, antibacterial, antifungal, fibrinolytic, and plant growth-regulating activities. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a comprehensive understanding of its mechanisms of action.
Introduction
This compound is a member of the malformin complex, a group of cyclic pentapeptides characterized by a disulfide bridge. Its unique structure is the basis for its wide range of biological effects, making it a molecule of interest for potential therapeutic applications. This guide aims to consolidate the current scientific knowledge on this compound's activities, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is mediated through the induction of apoptosis, necrosis, and autophagy, as well as the modulation of key signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | ~1.0-1.25 | |
| DKO1 | Colorectal Cancer | ~1.0-1.25 | |
| PC3 | Prostate Cancer | 0.13 | |
| LNCaP | Prostate Cancer | 0.09 | |
| A2780S (cisplatin-sensitive) | Ovarian Cancer | 0.23 | |
| A2780CP (cisplatin-resistant) | Ovarian Cancer | 0.34 | |
| HeLa | Cervical Cancer | 0.094 | |
| P388 | Murine Leukemia | 70.38 ng/mL (~0.13 µM) |
Signaling Pathways in Cancer Cells
This compound has been shown to modulate several critical signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis.
In human colorectal cancer cells, this compound stimulates the p38 signaling pathway, which in turn leads to the activation of caspases and subsequent apoptosis.
In prostate cancer cells, this compound induces mitochondrial damage, leading to a multi-faceted cell death response involving apoptosis, necrosis, and autophagy.
Experimental Protocols
This protocol is adapted from the methodology used to assess the cytotoxicity of this compound on human colorectal cancer cells.
-
Cell Seeding: Seed SW480 and DKO1 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0 µM) for 24 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
This protocol is based on the investigation of the p38 signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, cleaved caspase-3, and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial and Antiviral Activities
This compound has demonstrated inhibitory effects against a range of microorganisms and viruses.
Antibacterial and Antifungal Activity
While several sources mention the antibacterial and antifungal properties of this compound, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad spectrum of pathogens are not extensively reported in the currently available literature. Further research is required to fully characterize its antimicrobial spectrum and potency.
Antiviral Activity
This compound has shown potent activity against the Tobacco Mosaic Virus (TMV).
| Virus | Assay Method | IC50 (µg/mL) | Reference |
| Tobacco Mosaic Virus (TMV) | Local Lesion Assay | 19.7 | |
| Tobacco Mosaic Virus (TMV) | Leaf-Disc Method | 45.4 |
Trypanocidal Activity
This compound has also been reported to be active against Trypanosoma congolense.
| Organism | IC50 (ng/mL) | Reference |
| Trypanosoma congolense | 15.08 |
Experimental Protocols
This protocol is based on the methodology used to assess the anti-TMV activity of this compound.
-
Virus Inoculation: Inoculate the leaves of Nicotiana glutinosa with TMV (6 x 10^-3 mg/mL).
-
Treatment: Smear the leaves with solutions of this compound at various concentrations.
-
Incubation: Incubate the plants for 3-4 days.
-
Lesion Counting: Count the number of local lesions on the leaves.
-
Data Analysis: Calculate the inhibition rate compared to a control group treated with a solvent blank.
Other Biological Activities
Fibrinolytic Activity
This compound has been shown to enhance fibrinolysis. The effective dose for in vitro fibrin (B1330869) degradation is in the range of 1-5 µM.
Plant Growth Regulation
This compound was originally identified for its ability to cause malformations in plants. However, detailed concentration-response data for its plant growth-regulating effects are not extensively documented in recent literature.
Conclusion
This compound is a cyclic pentapeptide with a remarkable range of biological activities. Its potent anticancer effects, mediated through the induction of multiple cell death pathways and modulation of key signaling cascades, make it a promising candidate for further investigation in oncology. While its antimicrobial, antiviral, and other activities are also noteworthy, further research is needed to fully elucidate their mechanisms and potential applications. This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the therapeutic potential of this compound.
A Deep Dive into the Scientific Journey of Malformin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A, a cyclic pentapeptide fungal metabolite first isolated from Aspergillus niger, has captivated the scientific community for decades with its diverse and potent biological activities. This in-depth technical guide provides a comprehensive historical overview of Malformin A research, from its initial discovery and structural elucidation to its synthesis and the ongoing exploration of its multifaceted mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further investigation into the therapeutic potential of this intriguing natural product.
Discovery and Structural Elucidation
The story of Malformin A begins with the observation of malformations in bean plants and corn roots caused by culture filtrates of the fungus Aspergillus niger. This led to the isolation of a family of active compounds, collectively named malformins.
Isolation from Aspergillus niger
Early methods for isolating Malformin A involved extraction from the culture broth of A. niger. While specific yields and purity varied, the general workflow has been refined over time.
Experimental Protocol: Isolation of Malformin A from Aspergillus niger
-
Culture Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a high-yielding strain of Aspergillus niger. Incubate the culture for 7-10 days at 25-28°C with shaking to ensure aeration.
-
Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.
-
Extraction: Acidify the culture filtrate to approximately pH 3.0 with hydrochloric acid. Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using chromatographic techniques. Early methods utilized alumina (B75360) column chromatography. Modern approaches employ High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable solvent gradient (e.g., acetonitrile/water) to yield highly pure Malformin A.[1][2]
Unraveling the Molecular Structure
The determination of Malformin A's structure was a multi-step process involving chemical degradation and advanced spectroscopic techniques. Initial structural proposals were later revised based on more definitive evidence.
1.2.1. Chemical Degradation and Amino Acid Analysis
Initial studies involved acid hydrolysis of Malformin A, followed by amino acid analysis. This revealed the constituent amino acids to be cysteine, valine, leucine, and isoleucine.
1.2.2. Spectroscopic Analysis: The Power of NMR
The definitive structure of Malformin A1, the most abundant member of the family, was established as a cyclic pentapeptide with the sequence cyclo-(D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-isoleucyl) containing a disulfide bond between the two cysteine residues. This was achieved through a combination of mass spectrometry and advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[1][3]
Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound in DMSO-d6
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| D-Cys¹ | α-CH | 4.65 | 53.2 |
| β-CH₂ | 3.15, 2.90 | 40.5 | |
| D-Cys² | α-CH | 4.55 | 52.8 |
| β-CH₂ | 3.50, 2.80 | 39.8 | |
| L-Val | α-CH | 4.10 | 59.5 |
| β-CH | 2.15 | 30.1 | |
| γ-CH₃ | 0.95, 0.90 | 19.5, 18.8 | |
| D-Leu | α-CH | 4.25 | 52.1 |
| β-CH₂ | 1.70, 1.55 | 40.2 | |
| γ-CH | 1.85 | 24.5 | |
| δ-CH₃ | 0.92, 0.88 | 23.0, 21.5 | |
| L-Ile | α-CH | 4.20 | 58.0 |
| β-CH | 1.95 | 36.5 | |
| γ-CH₂ | 1.50, 1.20 | 25.0 | |
| γ-CH₃ | 0.90 | 15.5 | |
| δ-CH₃ | 0.85 | 11.5 |
Note: Data compiled from published literature.[2] Actual chemical shifts may vary slightly depending on experimental conditions.
Total Synthesis of Malformin A
The total synthesis of Malformin A was crucial for confirming its structure and for enabling the production of analogs for structure-activity relationship studies. Solid-phase peptide synthesis (SPPS) has emerged as the preferred method for its synthesis.
Experimental Protocol: Solid-Phase Peptide Synthesis of Malformin A
This protocol outlines the general steps for the solid-phase synthesis of the linear precursor of Malformin A, followed by cyclization and disulfide bond formation.
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, to which the C-terminal amino acid (L-Isoleucine) is attached.
-
Amino Acid Coupling Cycle (Iterative): a. Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF). b. Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products. c. Coupling: Activate the next Fmoc-protected amino acid (D-Leucine, L-Valine, D-Cysteine(Trt), D-Cysteine(Trt) in sequence) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF. Add this activated amino acid to the resin to form the peptide bond. d. Washing: Wash the resin with DMF to remove excess reagents.
-
Cleavage from Resin: After the final amino acid has been coupled, cleave the linear peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups (like the trityl group from cysteine).
-
Cyclization: The linear peptide is then subjected to high-dilution cyclization conditions to favor intramolecular ring formation. This is often achieved using a coupling reagent like DPPA (diphenylphosphoryl azide) in the presence of a base.
-
Disulfide Bond Formation: The final step is the formation of the intramolecular disulfide bond between the two cysteine residues. This can be accomplished by air oxidation or by using an oxidizing agent such as iodine or potassium ferricyanide.
-
Purification: Purify the final cyclic peptide by reverse-phase HPLC.
Biological Activities and Mechanisms of Action
Malformin A exhibits a remarkable range of biological activities, making it a subject of intense investigation for its therapeutic potential.
Plant Growth Regulation
As its name suggests, Malformin A was first recognized for its ability to induce malformations in plants, such as curvatures in corn roots. This effect is dose-dependent.
Experimental Protocol: Corn Root Curvature Assay
-
Seed Germination: Germinate corn seeds in the dark on moist filter paper for 48-72 hours until the primary roots are approximately 2-3 cm long.
-
Treatment: Prepare serial dilutions of Malformin A in a suitable buffer (e.g., phosphate (B84403) buffer). Place the germinated seedlings on filter paper saturated with the different concentrations of Malformin A.
-
Incubation: Incubate the seedlings in the dark at room temperature for 24-48 hours.
-
Observation: Observe and quantify the degree of root curvature. A positive response is a significant deviation from the normal gravitropic growth.
Table 2: Plant Growth Regulating Effects of Malformin A
| Plant Species | Effect | Effective Concentration |
| Bean (Phaseolus vulgaris) | Stem and petiole malformations | Not specified |
| Corn (Zea mays) | Root curvature | 0.1 - 1 µg/mL |
Antibacterial Activity
Malformin A has demonstrated inhibitory activity against a range of bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Serial Dilutions: Prepare a series of twofold dilutions of Malformin A in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Malformin A that completely inhibits visible bacterial growth.
Table 3: Antibacterial Activity of Malformin A (MIC values)
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 12.5 |
| Staphylococcus aureus | 25 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
Note: MIC values can vary depending on the specific bacterial strain and assay conditions.
Cytotoxicity and Anticancer Potential
A significant area of Malformin A research focuses on its potent cytotoxic effects against various cancer cell lines. It induces cell death through multiple mechanisms, including apoptosis, necrosis, and autophagy.
Table 4: Cytotoxicity of this compound against Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SW480 | Colorectal Cancer | ~0.1 | 48 |
| DKO1 | Colorectal Cancer | ~0.1 | 48 |
| PC3 | Prostate Cancer | 0.13 | 48 |
| LNCaP | Prostate Cancer | 0.09 | 48 |
| HeLa | Cervical Cancer | 0.05 | 48 |
| A549 | Lung Cancer | ~0.1 | 72 |
| MCF-7 | Breast Cancer | ~0.1 | 72 |
3.3.1. Induction of Apoptosis
Malformin A is a potent inducer of apoptosis in cancer cells. This programmed cell death is characterized by a cascade of molecular events.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed the cancer cells of interest in a culture plate and treat them with various concentrations of Malformin A for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3.3.2. Signaling Pathways in Malformin A-Induced Cell Death
Research has begun to elucidate the complex signaling networks activated by Malformin A.
-
p38 MAPK Pathway in Colorectal Cancer: In human colorectal cancer cells, this compound treatment leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK). This activation is a key event that triggers the downstream apoptotic cascade, including the activation of caspases (caspase-3, -7, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP). Upstream of this, this compound increases the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) and decreases the levels of the anti-apoptotic proteins XIAP (X-linked inhibitor of apoptosis protein) and Survivin.
-
Mitochondrial Dysfunction and Stress Response in Prostate Cancer: In prostate cancer cells, this compound induces cytotoxicity through a multifaceted mechanism involving mitochondrial damage. This leads to the rapid accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial transmembrane potential. The resulting oxidative stress and depletion of intracellular ATP trigger parallel pathways of apoptosis (via caspase activation), necrosis, and autophagy. The induction of autophagy is mediated by the activation of the AMPK/mTOR pathway.
Experimental Protocol: Western Blot for p38 MAPK Phosphorylation and Caspase Activation
-
Protein Extraction: Treat cells with Malformin A, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK, total p38 MAPK, cleaved caspase-3, and total caspase-3. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
Future Directions
The rich history of Malformin A research has laid a strong foundation for its potential development as a therapeutic agent. Future research will likely focus on:
-
Lead Optimization: Synthesizing and screening Malformin A analogs to improve efficacy, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the direct molecular targets of Malformin A to gain a more precise understanding of its mechanism of action.
-
In Vivo Studies: Conducting comprehensive preclinical studies in animal models to evaluate the in vivo efficacy and safety of Malformin A for various diseases, particularly cancer.
-
Combination Therapies: Investigating the synergistic effects of Malformin A with existing chemotherapeutic agents to overcome drug resistance.
Conclusion
From its discovery as a plant-deforming agent to its current status as a promising anticancer lead, Malformin A has had a fascinating scientific journey. Its complex structure and diverse biological activities continue to inspire research. This technical guide has provided a detailed overview of the key historical milestones, experimental methodologies, and current understanding of Malformin A's mechanisms of action. It is hoped that this resource will serve as a catalyst for further innovation in the exploration and application of this remarkable natural product.
References
An In-depth Technical Guide to the Malformin A1 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A1, a cyclic pentapeptide with a unique intramolecular disulfide bridge, is a secondary metabolite produced by the filamentous fungus Aspergillus niger. Exhibiting a range of biological activities including phytotoxicity, antibacterial, and cytotoxic effects, this compound has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, focusing on the genetic and enzymatic machinery responsible for its synthesis. We delve into the core non-ribosomal peptide synthetase (NRPS), the associated tailoring enzymes, and the proposed biosynthetic logic. This document aims to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.
Introduction
This compound is a member of the malformin family of cyclic peptides, characterized by their disulfide-linked bicyclic structure. The core peptide backbone of this compound consists of the amino acid sequence cyclo-(D-Cys-D-Cys-L-Val-D-Leu-L-Ile). The biosynthesis of such complex peptides in microorganisms is not mediated by ribosomes but rather by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). These NRPSs function as assembly lines, incorporating and modifying amino acid monomers in a stepwise fashion. Understanding the intricate details of the this compound biosynthetic pathway is crucial for harnessing its potential for therapeutic applications and for the bioengineering of novel, structurally diverse analogs.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Aspergillus niger. While the complete and fully characterized sequence of the malformin BGC is not extensively detailed in publicly available literature, bioinformatic analyses and targeted gene disruption studies have identified the core components. The central enzyme of this cluster is a large, multidomain non-ribosomal peptide synthetase (NRPS) designated as MlfA .
The malformin BGC is predicted to contain not only the core NRPS gene (mlfA) but also a suite of genes encoding "tailoring" enzymes. These enzymes are responsible for post-synthesis modifications of the peptide backbone, such as disulfide bond formation, and potentially other modifications like methylation or oxidation, which contribute to the structural diversity of the malformin family. Additionally, the cluster likely harbors genes for transporters involved in the export of the final product and transcription factors that regulate the expression of the entire cluster.
The Core of the Pathway: The this compound NRPS (MlfA)
The biosynthesis of the pentapeptide backbone of this compound is catalyzed by the MlfA synthetase. NRPSs are modular enzymes, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module is composed of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine (Ppant) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module.
Based on the structure of this compound, the MlfA synthetase is predicted to be a pentamodular NRPS.
Proposed Modular Organization of MlfA
The modular architecture of MlfA is hypothesized to follow the colinearity rule, where the sequence of modules on the enzyme dictates the sequence of amino acids in the final peptide product.
| Module | Adenylation (A) Domain Specificity (Predicted) | Epimerization (E) Domain | Amino Acid Incorporated |
| 1 | L-Cysteine | Present | D-Cysteine |
| 2 | L-Cysteine | Present | D-Cysteine |
| 3 | L-Valine | Absent | L-Valine |
| 4 | L-Leucine | Present | D-Leucine |
| 5 | L-Isoleucine | Absent | L-Isoleucine |
Note: The presence of D-amino acids in this compound strongly suggests the presence of epimerization (E) domains within the corresponding NRPS modules, which catalyze the conversion of L-amino acids to their D-isomers after their incorporation into the growing peptide chain.
Key Steps in the this compound Biosynthetic Pathway
The biosynthesis of this compound can be broken down into a series of key enzymatic steps, orchestrated by the MlfA NRPS and subsequent tailoring enzymes.
Initiation
The biosynthetic process is initiated by the first module of MlfA. The A-domain of module 1 selects and activates L-cysteine. This activated cysteine is then transferred to the T-domain of the same module.
Elongation
The subsequent modules of MlfA sequentially add the remaining amino acids. For each cycle of elongation:
-
The A-domain of the respective module selects and activates its cognate amino acid (L-Cysteine, L-Valine, L-Leucine, L-Isoleucine).
-
The activated amino acid is loaded onto the T-domain of the same module.
-
The C-domain catalyzes the formation of a peptide bond, transferring the growing peptide chain from the T-domain of the previous module to the amino group of the amino acid attached to the current module's T-domain.
-
Within the modules responsible for incorporating D-amino acids, an integrated Epimerization (E) domain is proposed to convert the L-aminoacyl-S-PCP to its D-epimer.
Termination and Cyclization
The final step on the NRPS assembly line is the release of the fully assembled pentapeptide. In many fungal NRPSs, this is catalyzed by a terminal Condensation-like (C-terminal) or Thioesterase (TE) domain. This domain mediates the cyclization of the linear peptide to form the cyclic backbone of this compound.
Post-NRPS Tailoring: Disulfide Bond Formation
Following the release of the cyclic pentapeptide from the MlfA synthetase, a crucial tailoring step occurs: the formation of the intramolecular disulfide bridge between the two D-cysteine residues. This reaction is likely catalyzed by a dedicated oxidoreductase or a thiol-disulfide isomerase encoded within the malformin BGC. This disulfide bond is essential for the characteristic bicyclic structure and biological activity of this compound.
Visualization of the this compound Biosynthetic Pathway
The following diagrams illustrate the proposed workflow for this compound biosynthesis.
Caption: Proposed workflow for this compound biosynthesis.
Caption: Logical relationship of NRPS domains.
Experimental Protocols
Identification and Annotation of the this compound BGC
-
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a this compound-producing strain of Aspergillus niger.
-
Genome Sequencing: Perform whole-genome sequencing using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of the complete BGC.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) to identify and annotate the putative malformin BGC. This will involve predicting open reading frames (ORFs), and assigning putative functions to the encoded proteins based on homology to known enzymes.
-
Functional Characterization of the mlfA Gene
-
Protocol:
-
Gene Deletion: Create a targeted knockout of the mlfA gene in A. niger using CRISPR/Cas9-based gene editing or homologous recombination.
-
Metabolite Analysis: Cultivate the wild-type and the ΔmlfA mutant strains under this compound-producing conditions.
-
LC-MS Analysis: Extract the secondary metabolites from the culture broths and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant strain.
-
Complementation: Reintroduce the wild-type mlfA gene into the deletion mutant to restore this compound production, confirming the gene's function.
-
Heterologous Expression of the this compound BGC
-
Protocol:
-
Cluster Cloning: Clone the entire malformin BGC into a suitable expression vector. This may require techniques for large DNA fragment assembly, such as Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast.
-
Host Strain Selection: Choose a heterologous host organism that is genetically tractable and known to support the expression of fungal secondary metabolite gene clusters, such as Aspergillus nidulans or a different strain of A. niger that does not produce malformins.
-
Transformation: Introduce the expression vector containing the malformin BGC into the chosen host strain.
-
Metabolite Production and Analysis: Cultivate the transformed host and analyze the culture extract for the production of this compound using LC-MS.
-
In Vitro Reconstitution of Key Biosynthetic Steps
-
Protocol:
-
Protein Expression and Purification: Individually clone, express (e.g., in E. coli or a fungal expression system), and purify the MlfA NRPS and the putative tailoring enzymes.
-
Enzyme Assays:
-
A-domain specificity: Perform ATP-[³²P]pyrophosphate exchange assays with various amino acid substrates to determine the substrate specificity of each A-domain in MlfA.
-
Thioesterase activity: Incubate the purified TE/CT domain with a synthetic thioester-linked pentapeptide substrate to confirm its cyclization activity.
-
Tailoring enzyme function: React the purified tailoring enzymes with the cyclic pentapeptide precursor and necessary cofactors (e.g., FAD/FMN for oxidoreductases) and analyze the reaction products by LC-MS to identify the formation of the disulfide bond.
-
-
Quantitative Data
Currently, there is a paucity of publicly available quantitative data regarding the this compound biosynthetic pathway. Key data that would be invaluable for a deeper understanding and for metabolic engineering efforts include:
| Parameter | Description | Potential Method of Determination |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten parameters for the A-domains of MlfA with their respective amino acid substrates. | ATP-[³²P]pyrophosphate exchange assays |
| Enzyme Kinetics (Km, kcat) | Kinetic parameters for the tailoring enzymes (e.g., the disulfide bond-forming enzyme). | In vitro enzyme assays with purified components |
| Precursor Concentrations | Intracellular concentrations of the precursor amino acids (Cys, Val, Leu, Ile) under producing conditions. | Metabolomic analysis of A. niger cell extracts |
| Product Titer | Concentration of this compound produced by wild-type and engineered strains of A. niger. | Quantitative LC-MS analysis of culture extracts |
Conclusion and Future Perspectives
The biosynthesis of this compound is a fascinating example of the complex chemical transformations orchestrated by non-ribosomal peptide synthetases and their associated tailoring enzymes. While the core NRPS, MlfA, has been identified, a complete and experimentally validated understanding of the entire biosynthetic gene cluster remains an area for future research. The elucidation of the functions of all the genes within the cluster, the characterization of the pathway intermediates, and the in vitro reconstitution of the entire biosynthetic pathway will provide a deeper understanding of this intricate molecular machinery. Such knowledge will be instrumental for the rational design and bioengineering of novel malformin analogs with potentially improved therapeutic properties, contributing to the fields of drug discovery and synthetic biology.
Toxicological Profile of Malformin A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A1, a cyclic pentapeptide of fungal origin, has garnered significant interest for its potent biological activities, including its cytotoxic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the current toxicological data on this compound. The document summarizes key findings on its acute toxicity, cytotoxicity against a range of cell lines, and the underlying molecular mechanisms, including the induction of apoptosis, necrosis, autophagy, and cell cycle arrest. Detailed experimental protocols for pivotal assays and visual representations of the implicated signaling pathways are provided to support further research and development. It is important to note that while extensive in vitro data exists, there is a notable absence of publicly available information regarding the genotoxicity, chronic toxicity, carcinogenicity, and reproductive or developmental toxicity of this compound.
Introduction
This compound is a member of the malformin family of cyclic pentapeptides, first isolated from the fungus Aspergillus niger. Its unique disulfide bridge-containing structure is responsible for a range of biological effects. While initially studied for its plant growth-regulating properties, recent research has focused on its potential as an anticancer agent due to its potent cytotoxic activity against a variety of cancer cell lines. This guide aims to consolidate the existing toxicological knowledge of this compound to serve as a foundational resource for researchers in drug discovery and development.
Acute Toxicity
In vivo acute toxicity data for this compound is limited. A key study established the median lethal dose (LD50) in mice.
Table 1: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Species | Citation |
| Intraperitoneal | 3.1 | Mouse | [1] |
| Oral | >50 | Mouse | [1] |
These findings suggest that this compound has high acute toxicity when administered systemically, while its oral bioavailability and/or toxicity appear to be low.
Cytotoxicity
This compound has demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating a degree of selectivity. Notably, this compound has also been evaluated against a non-cancerous human cell line.
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 | Citation |
| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 µM | [2] |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 µM | [2] |
| PC3 | Prostate Cancer | 130 nM | [1] |
| LNCaP | Prostate Cancer | 90 nM | |
| NCI-H460 | Non-Small Cell Lung Cancer | 70 nM | |
| MIA PaCa-2 | Pancreatic Cancer | 50 nM | |
| MCF-7 | Breast Cancer | 100 nM | |
| SF-268 | CNS Cancer | 70 nM | |
| HeLa | Cervical Cancer | 50.15 ng/mL | |
| P388 | Murine Leukemia | 70.38 ng/mL | |
| HOSE3-6 | Normal Human Ovarian Surface Epithelial | Higher sensitivity than cancer cells | |
| WI-38 | Normal Human Lung Fibroblast | 100 nM |
The data indicates that this compound is a highly potent cytotoxic agent, with activity in the nanomolar range for many cancer cell lines. Interestingly, it also shows significant cytotoxicity towards some normal human cell lines, highlighting the need for further investigation into its therapeutic window.
Mechanisms of Toxicity
The cytotoxic effects of this compound are mediated through a multi-faceted mechanism involving the induction of various forms of cell death and cell cycle arrest.
Induction of Apoptosis, Necrosis, and Autophagy
This compound is a potent inducer of programmed cell death. In prostate cancer cells (PC3 and LNCaP), it triggers a combination of apoptosis, necrosis, and autophagy. The induction of apoptosis is a common finding across multiple studies and is characterized by the activation of caspases-3, -7, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). In some cell lines, this is accompanied by an increase in the pro-apoptotic protein PUMA and a decrease in the anti-apoptotic proteins XIAP and Survivin.
The apoptotic process appears to be initiated by mitochondrial damage, leading to the release of pro-apoptotic factors. In prostate cancer cells, this compound was shown to cause a rapid accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial transmembrane potential. This mitochondrial dysfunction leads to caspase activation and subsequent apoptosis, as well as ATP depletion, which contributes to necrosis.
Simultaneously, this compound activates autophagy, a cellular process of self-digestion. This is evidenced by the conversion of LC3B-I to LC3B-II and the formation of autophagosomes. Interestingly, the inhibition of autophagy has been shown to attenuate this compound-mediated cell death, suggesting a complex role for this pathway in the overall toxic response.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the sub-G1 phase in human colorectal cancer cells, which is indicative of apoptosis. In ovarian cancer cells, treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase in cisplatin-sensitive cells and in the G2/M phase in cisplatin-resistant cells, suggesting cell line-specific effects on cell cycle progression.
Signaling Pathways
The toxicological effects of this compound are orchestrated by its influence on key intracellular signaling pathways.
AMPK/mTOR Pathway
In prostate cancer cells, the excessive oxidative stress and decreased ATP levels induced by this compound lead to the stimulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway. AMPK, a cellular energy sensor, is activated in response to low ATP levels. Activated AMPK can then inhibit the mTOR pathway, a central regulator of cell growth and proliferation. This inhibition of mTOR signaling by this compound-induced AMPK activation likely contributes to the observed autophagic response and inhibition of cell proliferation.
p38 Signaling Pathway
In human colorectal cancer cells, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This activation leads to the downstream activation of caspases and PARP, ultimately resulting in apoptosis. The inhibition of p38 MAPK was found to attenuate the apoptotic effects of this compound, confirming the crucial role of this pathway in its mechanism of action.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A comprehensive search of publicly available scientific literature and toxicology databases did not yield any specific studies on the genotoxicity (e.g., Ames test, micronucleus assay, chromosomal aberration assay), carcinogenicity, or reproductive and developmental toxicity of this compound. This represents a significant data gap in the toxicological profile of this compound and highlights a critical area for future research to assess its safety for any potential therapeutic applications.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline synthesized from methodologies reported in the literature.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol is a general guideline based on methodologies described in the literature.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls for setting the compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Western Blotting for Signaling Pathway Analysis
This protocol is a general guideline for analyzing the activation of p38 and AMPK pathways as described in the literature.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, total p38, phospho-AMPK, total AMPK, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent cytotoxic agent with a complex mechanism of action that involves the induction of multiple forms of cell death and the modulation of key signaling pathways related to cellular stress and metabolism. Its efficacy in the nanomolar range against a variety of cancer cell lines makes it an interesting candidate for further investigation in oncology. However, the significant cytotoxicity observed in normal human cells and the critical lack of data on its genotoxicity, carcinogenicity, and reproductive toxicity are major hurdles for its development as a therapeutic agent. Future research should prioritize a thorough evaluation of these missing toxicological endpoints to establish a comprehensive safety profile for this compound.
References
Malformin A1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin A1 is a cyclic pentapeptide natural product first isolated from the fungus Aspergillus niger. It is the most extensively studied member of the malformin family of compounds. Structurally, this compound is a bicyclic pentapeptide containing a disulfide bond between two D-cysteine residues, with the complete amino acid sequence being cyclo(-D-Cys-D-Cys-L-Val-D-Leu-L-Ile-).[1][2] Initially recognized for its plant growth regulating activities, subsequent research has unveiled a spectrum of potent biological effects, including antibacterial and, most notably, significant anticancer properties. This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its anticancer activity, mechanism of action, and synthesis. All quantitative data has been summarized in tabular format, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's complex biological functions.
Quantitative Data: Cytotoxic Activity of this compound
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | Not explicitly stated, but potent cytotoxic activities were observed. | [3] |
| DKO1 | Colorectal Cancer | Not explicitly stated, but potent cytotoxic activities were observed. | [3] |
| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | [4] |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | |
| PC3 | Prostate Cancer | ~0.13 | |
| LNCaP | Prostate Cancer | ~0.09 | |
| HeLa | Cervical Cancer | 0.094 | |
| MCF-7 | Breast Cancer | Significant cytotoxicity observed. |
Mechanism of Action
The anticancer activity of this compound is multifaceted, involving the induction of multiple forms of programmed cell death, including apoptosis, necrosis, and autophagy. These processes are orchestrated through the modulation of several key signaling pathways.
Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to the activation of key executioner caspases, namely caspase-3, -7, and -9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, this compound has been observed to upregulate the pro-apoptotic protein p53 upregulated modulator of apoptosis (PUMA) while downregulating the anti-apoptotic proteins X-linked inhibitor of apoptosis protein (XIAP) and Survivin.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
A crucial signaling pathway implicated in this compound-induced apoptosis is the p38 MAPK pathway. Treatment of human colorectal cancer cells with this compound resulted in a significant increase in the phosphorylation of p38. The involvement of this pathway was confirmed by the use of a p38 inhibitor, SB203580, which attenuated the this compound-induced phosphorylation of p38, as well as the subsequent activation of caspase-3 and PARP.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Malformin A1: A Technical Guide to its Plant Growth Regulating Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A1, a cyclic pentapeptide produced by the fungus Aspergillus niger, is a potent plant growth regulator. It is known to induce significant morphological changes in plants, most notably the malformation of roots and shoots. This technical guide provides a comprehensive overview of the plant growth regulating effects of this compound, with a focus on its quantitative effects, the experimental protocols used to assess these effects, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in plant biology, agriculture, and natural product chemistry.
Introduction
This compound is a member of the malformin complex, a group of cyclic peptides known for their diverse biological activities.[1] In plants, this compound is recognized for its ability to induce curvatures, inhibit elongation, and promote radial expansion of roots.[2] These effects are often mediated through interactions with plant hormone signaling pathways, particularly those of ethylene (B1197577) and auxin.[2][3] Understanding the mechanisms by which this compound influences plant development is crucial for its potential application as a tool in plant research and for mitigating its effects as a phytotoxin.
Quantitative Effects on Plant Growth
Table 1: Quantitative Effects of this compound on Maize (Zea mays) Root Growth
| Parameter | This compound Concentration | Observed Effect | Reference |
| Root Elongation | 0.025 µM (NAA equivalent effect) | 38% inhibition | [3] |
| Root Curvature | Not specified | Induction of curvatures | |
| Radial Expansion | Not specified | Promotion of radial swelling | |
| Wet and Dry Weight | Not specified | Inhibition | |
| Cell Division | Not specified | Inhibition |
Note: The data for root elongation inhibition is inferred from studies comparing the effects of auxins and ethylene precursors, where this compound's effects are described as similar.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's effects on plant growth. The following sections describe methodologies for key experiments.
Maize Root Elongation and Curvature Assay
This protocol is designed to quantify the inhibitory and malforming effects of this compound on the primary roots of maize seedlings.
Materials:
-
Maize (Zea mays) seeds
-
This compound stock solution (in DMSO or ethanol)
-
Growth medium (e.g., 1 mM HEPES, 1 mM CaCl₂, 10 mM KCl)
-
Petri dishes or growth pouches
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Germination: Surface sterilize maize seeds with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water. Germinate the seeds on moist filter paper in the dark at 25°C for 48-72 hours until the primary root is approximately 1-2 cm long.
-
Treatment Application: Prepare a series of this compound dilutions in the growth medium. Transfer the germinated seedlings to Petri dishes or growth pouches containing the different concentrations of this compound. Include a control group with the solvent used for the stock solution.
-
Incubation: Place the Petri dishes or pouches in a vertical position in a growth chamber with controlled temperature (25°C) and light conditions (or darkness, depending on the experimental design) for a specified period (e.g., 24-72 hours).
-
Data Acquisition: After the incubation period, carefully remove the seedlings and arrange them on a flat surface. Scan or photograph the seedlings to capture high-resolution images of the roots.
-
Data Analysis:
-
Root Elongation: Use image analysis software to measure the length of the primary root from the root tip to the base of the seed. Calculate the percentage of inhibition relative to the control group.
-
Root Curvature: The degree of curvature can be quantified by measuring the angle of deviation from the vertical axis at the point of maximum curvature.
-
Ethylene Biosynthesis Assay
This assay determines the effect of this compound on the production of ethylene by plant tissues.
Materials:
-
Plant tissue (e.g., maize root tips, etiolated pea epicotyls)
-
This compound solution
-
Gas-tight vials or syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Tissue Preparation: Excise segments of the desired plant tissue and place them in gas-tight vials containing a buffer solution.
-
Treatment: Add this compound solution to the vials to achieve the desired final concentrations. Seal the vials immediately.
-
Incubation: Incubate the vials for a specific duration (e.g., 4-24 hours) under controlled conditions.
-
Gas Sampling: Using a gas-tight syringe, withdraw a sample of the headspace gas from each vial.
-
Ethylene Quantification: Inject the gas sample into the GC-FID. The amount of ethylene is quantified by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.
Auxin Transport Assay
This protocol assesses the influence of this compound on the polar transport of auxin in plant tissues.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and/or auxin reporter lines like DR5::GUS)
-
Agar (B569324) cylinders
-
Radiolabeled auxin (e.g., ³H-IAA) or a fluorescent auxin analog
-
This compound
-
Scintillation counter (for radiolabeled auxin) or fluorescence microscope
Procedure:
-
Seedling Preparation: Grow Arabidopsis seedlings vertically on agar plates for 5-7 days.
-
Treatment Application: Prepare agar cylinders containing a known concentration of radiolabeled or fluorescent auxin, with or without this compound.
-
Auxin Application: Apply the agar cylinders to the root tips or hypocotyls of the seedlings.
-
Transport Period: Allow auxin to be transported for a defined period (e.g., 4-18 hours).
-
Quantification:
-
Radiolabeled Auxin: Excise segments of the root or hypocotyl at different distances from the point of application. Measure the amount of radioactivity in each segment using a scintillation counter to determine the extent of auxin transport.
-
Fluorescent Auxin/Reporter Lines: Observe the distribution of the fluorescent auxin or the expression of the DR5::GUS reporter gene along the root or hypocotyl using microscopy.
-
Signaling Pathways and Mechanisms of Action
The plant growth regulating effects of this compound are primarily attributed to its interference with ethylene and auxin signaling pathways.
Interaction with Ethylene Signaling
This compound has been shown to stimulate ethylene production in some plant tissues. The proposed mechanism involves the enhancement of the activity of ACC synthase (ACS) and ACC oxidase (ACO), the key enzymes in the ethylene biosynthesis pathway.
Caption: Proposed signaling pathway of this compound's interaction with ethylene biosynthesis and signaling.
Interaction with Auxin Signaling
The malformations induced by this compound, particularly root curvature, strongly suggest an interaction with auxin transport and signaling. It is hypothesized that this compound disrupts the normal polar transport of auxin, leading to its asymmetric accumulation and subsequent differential growth.
Caption: Workflow illustrating the proposed mechanism of this compound's interference with auxin transport and signaling.
Conclusion
This compound is a potent modulator of plant growth and development. Its effects are primarily mediated through the disruption of ethylene and auxin signaling pathways. This guide provides a foundational understanding of its quantitative effects, experimental methodologies for its study, and its proposed mechanisms of action. Further research is needed to fully elucidate the molecular targets of this compound and to explore its potential applications in agriculture and plant science. The provided protocols and signaling pathway diagrams serve as a starting point for researchers aiming to investigate this fascinating and potent natural product.
References
- 1. Quantitative three-dimensional analysis of root canal curvature in maxillary first molars using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Malformin A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malformin A1 is a cyclic pentapeptide with a disulfide bridge, first isolated from Aspergillus niger. Its unique structure and biological activities, including plant growth regulation and cytotoxic effects, make it a molecule of interest for agricultural and pharmaceutical research. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, utilizing the Fluorenylmethyloxycarbonyl (Fmoc) strategy. The protocol covers the entire synthesis workflow, from resin preparation and chain assembly to on-resin cyclization, disulfide bond formation, cleavage, and purification.
Introduction
This compound possesses the amino acid sequence cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Ile) with a disulfide linkage between the two D-cysteine residues[1][2][3][4]. The synthesis of such a cyclic and disulfide-containing peptide requires a carefully planned strategy, typically involving orthogonal protecting groups to selectively form the desired bonds. Solid-phase peptide synthesis (SPPS) offers a significant advantage for producing such molecules by simplifying the purification of intermediates and allowing for the use of excess reagents to drive reactions to completion[5][6]. The protocol detailed below is based on an improved solid-phase synthesis approach, providing a reproducible method for obtaining this compound for research purposes.
Data Presentation
The following table summarizes the key quantitative data associated with the solid-phase synthesis of this compound. Please note that yields can be sequence-dependent and may vary based on the specific equipment and reagents used.
| Parameter | Value | Notes |
| Resin Loading | ~0.7 mmol/g | Based on commercially available pre-loaded Wang resin. |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test. Incomplete couplings should be repeated. |
| Overall Yield (crude) | 20-30% (Estimated) | This is an estimated yield for the crude peptide after cleavage, based on typical multi-step solid-phase syntheses of complex cyclic peptides. Actual yields may vary. |
| Final Purity (post-HPLC) | >95% | Achievable with preparative reverse-phase HPLC. Purity should be confirmed by analytical HPLC and mass spectrometry. |
| Molecular Weight (calc.) | 529.7 g/mol | Calculated based on the chemical formula C23H39N5O5S2. |
| Mass Spec (Expected) | [M+H]+ = 530.7 | Expected result for the protonated molecule in mass spectrometry analysis. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase synthesis of this compound.
Materials and Reagents
-
Fmoc-D-Leu-Wang resin
-
Fmoc-L-Val-OH
-
Fmoc-D-Cys(Trt)-OH
-
Fmoc-L-Ile-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Iodine (I2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether (cold)
Synthesis Workflow
The synthesis of this compound can be broken down into the following key stages, which are also illustrated in the workflow diagram below:
-
Resin Preparation and First Amino Acid Loading: The synthesis begins with a pre-loaded resin, typically Fmoc-D-Leu-Wang resin.
-
Peptide Chain Elongation: The linear pentapeptide is assembled on the solid support through sequential Fmoc deprotection and amino acid coupling steps.
-
Cleavage from Resin: The linear peptide is cleaved from the resin while keeping the side-chain protecting groups intact.
-
Solution-Phase Cyclization: The head-to-tail cyclization of the linear peptide is performed in solution.
-
Disulfide Bond Formation: The disulfide bridge between the two cysteine residues is formed through oxidation.
-
Purification and Analysis: The final product is purified by reverse-phase HPLC and characterized by mass spectrometry.
Detailed Protocol
Step 1: Resin Swelling
-
Place the Fmoc-D-Leu-Wang resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Peptide Chain Elongation (Iterative Cycle)
-
Fmoc Deprotection:
-
Add a solution of 2% DBU in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Repeat the deprotection step two more times.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (for L-Val, D-Cys, and L-Ile):
-
Dissolve the corresponding Fmoc-amino acid (3 eq.), coupling reagent (PyBOP or DIC/HOBt, 3 eq.), and DIPEA (6 eq.) in a mixture of DCM/DMF (4:1).
-
Add the activation mixture to the resin.
-
Agitate for 1 hour at room temperature.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.
-
Step 3: Cleavage of the Linear Peptide from the Resin
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 20% HFIP in DMF.
-
Add the cleavage cocktail to the resin and agitate for 30 minutes at room temperature.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Step 4: Solution-Phase Cyclization
-
Dissolve the linear peptide in DMF to a final concentration of 0.01 M.
-
Add HATU (1.5 eq.) and DIPEA (3 eq.).
-
Stir the solution for 3 hours at room temperature.
-
Monitor the reaction by HPLC-MS to confirm the formation of the cyclic peptide.
Step 5: Disulfide Bond Formation
-
To the cyclized peptide solution, add a solution of Iodine (I2) in DMF.
-
Stir for 30 minutes at room temperature. The reaction progress can be monitored by the disappearance of the free thiol groups (e.g., using Ellman's test on a small aliquot).
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate.
Step 6: Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile/water mixture).
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Step 7: Analysis and Characterization
-
Confirm the purity of the final product by analytical reverse-phase HPLC.
-
Verify the identity of the synthesized this compound by mass spectrometry (expected [M+H]+ ≈ 530.7).
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study | Semantic Scholar [semanticscholar.org]
- 4. Solid-phase synthesis and biological activity of malformin C and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mycosphere.org [mycosphere.org]
- 6. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis [mdpi.com]
Application Note: Quantitative Analysis of Malformin A1 in Biological Matrices using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Malformin A1, a cyclic pentapeptide with significant biological activity, in complex biological matrices using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in drug discovery and development. Two complementary HRMS approaches are presented: a full-scan method for initial screening and untargeted analysis, and a targeted parallel reaction monitoring (PRM) strategy for enhanced sensitivity and specificity, based on a predicted fragmentation pattern.
Introduction
This compound is a cyclic pentapeptide produced by several species of Aspergillus and is known for its diverse biological activities, including cytotoxic effects on various cancer cell lines.[1][2][3] Its potential as a therapeutic agent necessitates the development of a reliable analytical method for its quantification in biological samples to support pharmacokinetic and pharmacodynamic studies. High-resolution mass spectrometry offers the required sensitivity and selectivity for accurate measurement of this compound in complex matrices such as cell culture media and cell lysates.
This document provides a detailed protocol for the quantification of this compound using a state-of-the-art LC-HRMS platform.
Experimental Protocols
Sample Preparation
The following protocols are designed for the extraction of this compound from cell culture supernatant (extracellular) and cell pellets (intracellular).
1.1. Extracellular this compound (Cell Culture Supernatant)
-
Collection: Collect the cell culture medium into a sterile centrifuge tube.
-
Centrifugation: Centrifuge at 300 x g for 5 minutes to pellet any detached cells.
-
Protein Precipitation: Transfer the supernatant to a new tube and add three volumes of ice-cold acetonitrile (B52724).
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the solvent to dryness using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of mobile phase A (see LC-HRMS parameters).
1.2. Intracellular this compound (Cell Pellet)
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) and incubate on ice for 30 minutes.
-
Homogenization: Further disrupt the cells by sonication or using a bead beater.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the cell lysate.
-
Vortexing and Incubation: Vortex and incubate as described for the extracellular protocol.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer and Drying: Transfer the supernatant and dry as described above.
-
Reconstitution: Reconstitute the dried extract in mobile phase A.
LC-HRMS Analysis
2.1. Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Reversed-phase C4, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
2.2. High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Full-Scan Method | Targeted PRM Method |
| Instrument | Q Exactive HF Hybrid Quadrupole-Orbitrap MS or similar | Q Exactive HF Hybrid Quadrupole-Orbitrap MS or similar |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Scan Range (m/z) | 100 - 1000 | N/A |
| Resolution | 60,000 | 60,000 |
| AGC Target | 1e6 | 1e6 |
| Maximum IT | 100 ms | 100 ms |
| Precursor Ion (m/z) | N/A | 530.2467 |
| Isolation Window | N/A | 1.2 m/z |
| Collision Energy | N/A | Optimized (e.g., 20-40 eV) |
Data Analysis
3.1. Full-Scan Data Analysis
-
Extracted Ion Chromatogram (XIC): Extract the chromatogram for the exact mass of the protonated this compound ([M+H]⁺, m/z 530.2467) with a narrow mass tolerance (e.g., ± 5 ppm).
-
Peak Integration: Integrate the area under the curve for the resulting peak.
-
Quantification: Generate a calibration curve by plotting the peak areas of known concentrations of a this compound standard against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
3.2. Targeted PRM Data Analysis
-
Fragment Ion Extraction: Extract the chromatograms for the most intense and specific product ions (see Table 2).
-
Peak Integration: Integrate the peak areas for each fragment ion.
-
Quantification: Use the sum of the peak areas of the selected fragment ions to construct the calibration curve and quantify the samples.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₉N₅O₅S₂ |
| Exact Mass | 529.2393 Da |
| Monoisotopic Mass | 529.2393 Da |
| Protonated Adduct [M+H]⁺ | 530.2467 m/z |
Table 2: Predicted Precursor and Product Ions for Targeted PRM Analysis of this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Fragment |
| 530.2467 | 431.2098 | [M+H - C₅H₁₁NO]⁺ (Loss of Leucine) |
| 530.2467 | 398.1883 | [M+H - C₆H₁₂O₂]⁺ (Loss of Isoleucine) |
| 530.2467 | 332.1444 | [M+H - C₉H₁₇NO₂S]⁺ (Further fragmentation) |
| 530.2467 | 233.1077 | [M+H - C₁₄H₂₆N₂O₃S]⁺ (Further fragmentation) |
| 530.2467 | 114.0913 | Immonium ion of Leucine/Isoleucine |
Note: These fragment ions are predicted based on the structure of this compound and common fragmentation pathways of cyclic peptides. Experimental validation is required for optimal method development.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Hypothetical)
While the precise signaling pathway of this compound is under investigation, it is known to induce apoptosis in cancer cells. A potential simplified pathway is illustrated below.
Caption: A putative signaling pathway for this compound-induced apoptosis.
Conclusion
This application note provides a detailed and adaptable protocol for the quantification of this compound in biological matrices using LC-HRMS. The described methods offer the high sensitivity and selectivity required for drug development research. The full-scan approach is ideal for initial screening and method development, while the targeted PRM method, once validated with experimental fragmentation data, can provide superior quantitative performance. These protocols can be readily implemented in any laboratory equipped with modern LC-HRMS instrumentation.
References
Application Notes and Protocols: Malformin A1 In Vitro Cytotoxicity in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of Malformin A1 (MA1) in human colorectal cancer (CRC) cell lines. This compound, a cyclic pentapeptide from Aspergillus niger, has demonstrated significant cytotoxic and anti-cancer properties against various cancer cell lines, including those of colorectal origin.[1][2][3][4][5][6] These protocols are intended to guide researchers in the accurate and reproducible evaluation of this compound's effects on CRC cell viability, apoptosis, and the underlying signaling pathways.
Introduction
This compound has been identified as a potent cytotoxic agent against human colorectal cancer cells.[1][2][3][4] Studies have shown that MA1 inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the sub-G1 phase.[1][2] The mechanism of action involves the activation of the p38 signaling pathway, leading to the activation of caspases and modulation of apoptosis-regulatory proteins.[1][2][4] Specifically, MA1 treatment has been shown to activate caspases-3, -7, and -9, and increase the expression of the pro-apoptotic protein PUMA, while decreasing the levels of anti-apoptotic proteins XIAP and Survivin.[1][2][4]
Data Presentation
Table 1: In Vitro Effects of this compound on Human Colorectal Cancer Cells
| Cell Line | Assay | Concentration Range | Observed Effects | Reference |
| SW480 | WST-1 Cell Viability | 0 - 1.5 µM | Dose-dependent inhibition of cell growth. | [1][2] |
| DKO1 | WST-1 Cell Viability | 0 - 1.5 µM | Dose-dependent inhibition of cell growth. | [1][2] |
| SW480 | Annexin V/PI Staining | 0 - 1.5 µM | Dose-dependent increase in early and late apoptotic cells. | [2] |
| DKO1 | Annexin V/PI Staining | 0 - 1.5 µM | Dose-dependent increase in early and late apoptotic cells. | [2] |
| SW480 | Cell Cycle Analysis | 0 - 1.5 µM | Induction of cell cycle arrest at the sub-G1 phase. | [1][2] |
| DKO1 | Cell Cycle Analysis | 0 - 1.5 µM | Induction of cell cycle arrest at the sub-G1 phase. | [1][2] |
| SW480 | Western Blot | 1.5 µM | Increased phosphorylation of p38; Activation of Caspase-3, -7, -9 and PARP; Increased PUMA; Decreased XIAP and Survivin. | [1][2] |
| DKO1 | Western Blot | 1.5 µM | Increased phosphorylation of p38; Activation of Caspase-3, -7, -9 and PARP; Increased PUMA; Decreased XIAP and Survivin. | [1][2] |
Table 2: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| U-937 | Histiocytic Lymphoma | 0.76 | MTT | [3] |
| HeLa | Cervical Cancer | 0.094 | Not Specified | [6] |
| PC3 | Prostate Cancer | 0.13 | Not Specified | [6] |
| LNCaP | Prostate Cancer | 0.09 | Not Specified | [6] |
| A2780S | Ovarian Cancer | 0.23 | Alamar Blue | [6] |
| A2780CP | Ovarian Cancer (Cisplatin-Resistant) | 0.34 | Alamar Blue | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effect of this compound on colorectal cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Colorectal cancer cell lines (e.g., SW480, DKO1)
-
Complete culture medium (e.g., MEM with 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][10]
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9][10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[11][12]
Materials:
-
Treated and untreated colorectal cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[12]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[13][14][15][16]
Materials:
-
LDH Cytotoxicity Assay Kit
-
Treated and untreated colorectal cancer cells in a 96-well plate
-
Lysis solution (often 10X, provided in the kit)
-
Stop solution (if required by the kit)
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound in a 96-well plate as previously described. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
For the maximum LDH release control, add the lysis solution to control wells 45 minutes before the end of the incubation period.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[15]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13][15]
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[15][16]
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release samples.
Visualizations
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Caption: this compound induced apoptotic signaling pathway in CRC cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. static.igem.org [static.igem.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes: Malformin A1 for Studying the p38 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malformin A1, a cyclic pentapeptide produced by Aspergillus niger, has demonstrated potent cytotoxic effects in various cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[3][4] A key signaling pathway implicated in the cellular response to this compound is the p38 mitogen-activated protein kinase (MAPK) pathway.[3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the p38 signaling pathway in cancer research.
Mechanism of Action
This compound stimulates the p38 signaling pathway by upregulating the phosphorylation of p38 MAPK. This activation of p38 is a critical event that mediates the downstream effects of this compound, including the induction of apoptosis. The pro-apoptotic effects are characterized by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP). The use of a p38 inhibitor, SB203580, has been shown to attenuate the this compound-induced activation of caspase-3 and PARP, confirming the crucial role of the p38 pathway in mediating its apoptotic effects.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780S | Ovarian Cancer | 0.23 | |
| A2780CP | Ovarian Cancer (Cisplatin-resistant) | 0.34 | |
| HeLa | Cervical Cancer | 0.094 | |
| PC3 | Prostate Cancer | 0.13 | |
| LNCaP | Prostate Cancer | 0.09 |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Cell Viability | % Apoptotic Cells (Annexin V+) | Reference |
| SW480 | 1.0 | 24 | Significantly decreased | - | |
| SW480 | 1.25 | 24 | Significantly decreased | - | |
| DKO1 | 1.0 | 24 | Significantly decreased | - | |
| DKO1 | 1.25 | 24 | Significantly decreased | - | |
| A2780S | 0.23 (IC50) with Cisplatin | 24 | 13 | Increased | |
| A2780CP | 0.34 (IC50) with Cisplatin | 24 | 7 | Increased |
Table 3: Effect of this compound on p38 Phosphorylation and Downstream Events
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | p-p38 Levels | Cleaved Caspase-3 Levels | Cleaved PARP Levels | Reference |
| SW480 | 1.5 | 0-6 | Upregulated (time-dependent) | Increased | Increased | |
| DKO1 | 1.5 | 0-6 | Upregulated (time-dependent) | Increased | Increased |
Mandatory Visualization
Caption: p38 MAPK signaling pathway activated by this compound.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Western Blot Analysis of p38 Phosphorylation
This protocol is for the detection of phosphorylated p38 (p-p38) in cell lysates following treatment with this compound.
Materials:
-
Cells of interest (e.g., SW480, DKO1)
-
This compound
-
p38 inhibitor (e.g., SB203580)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38, anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound for various time points. A vehicle control (e.g., DMSO) should be included. For inhibitor studies, pre-treat cells with SB203580 for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p38, diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To analyze total p38 or other proteins, the membrane can be stripped and re-probed with the respective primary antibodies.
Apoptosis Assay using Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Transwell Migration and Invasion Assay
This protocol is to assess the effect of this compound on cancer cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding:
-
Starve cells in serum-free medium for 12-24 hours.
-
Resuspend cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell insert.
-
-
Assay Setup: Place the inserts into wells of a 24-well plate containing medium with a chemoattractant in the lower chamber. Add this compound at various concentrations to the upper chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Analysis:
-
Remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the p38 MAPK signaling pathway. Its ability to robustly activate p38 and induce downstream cellular events such as apoptosis and inhibition of cell motility makes it a useful compound for studying the role of this pathway in cancer biology and for the identification of novel therapeutic targets. The protocols provided herein offer a framework for researchers to explore the multifaceted effects of this compound on the p38 signaling cascade.
References
- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application of Malformin A1 in Overcoming Cisplatin Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Malformin A1 (MA1), a cyclic pentapeptide, to overcome cisplatin (B142131) resistance in cancer cells. The information presented is based on preclinical research and is intended to guide researchers in designing and conducting experiments to explore the synergistic potential of this compound and cisplatin.
Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers; however, the development of resistance significantly limits its clinical efficacy. This compound, a natural compound isolated from Aspergillus niger, has demonstrated potent cytotoxic effects in various cancer cell lines.[1][2] Notably, recent studies have highlighted its ability to sensitize chemoresistant cancer cells to cisplatin, offering a promising new avenue for combination therapy.[3][4][5][6][7][8][9][10][11][12] This document outlines the underlying mechanisms, provides quantitative data from key studies, and offers detailed protocols for investigating the synergistic effects of this compound and cisplatin.
Mechanism of Action
This compound circumvents cisplatin resistance through a multi-faceted approach that involves the induction of apoptosis via non-canonical pathways and the activation of stress-related signaling cascades.
In cisplatin-resistant ovarian cancer cells, the combination of this compound and cisplatin leads to a synergistic induction of apoptosis.[3][4][5][6][7][8][9][10][11][12] This process is characterized by a significant downregulation of the anti-apoptotic protein Bcl-2 and the tumor suppressor protein p53, suggesting a departure from the classical apoptosis pathway.[3][5][6][11]
Furthermore, in colorectal cancer cells, this compound has been shown to activate the p38 MAPK signaling pathway.[1][2][13] This activation is associated with the induction of apoptosis through the cleavage of caspase-3 and PARP.[1][2][13] Other studies suggest that this compound can also induce cell death through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress, which can contribute to its pro-apoptotic effects.[14]
Signaling Pathway of this compound in Overcoming Cisplatin Resistance
Caption: Proposed mechanism of this compound in sensitizing cancer cells to cisplatin.
Data Presentation
The following tables summarize the quantitative data from studies on the efficacy of this compound alone and in combination with cisplatin in cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) ovarian cancer cell lines.
| Cell Line | Treatment | IC50 (µM) |
| A2780S | This compound | 0.23[3][4][5][6][7][9][10][12] |
| Cisplatin | 31.4[3][4][5][6][7][9][10][12] | |
| A2780CP | This compound | 0.34[3][4][5][6][7][9][10][12] |
| Cisplatin | 76.9[3][4][5][6][7][9][10][12] | |
| Table 1: Half-maximal inhibitory concentration (IC50) of this compound and Cisplatin. |
| Cell Line | Treatment | Cell Viability (%) |
| A2780S | This compound + Cisplatin | 13[4][5][6][8][9][10] |
| A2780CP | This compound + Cisplatin | 7[4][5][6][8][9][10] |
| Table 2: Cell viability after 24-hour combination treatment with this compound and Cisplatin at their respective IC50 concentrations. |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the synergistic effects of this compound and cisplatin.
Experimental Workflow
Caption: Workflow for studying this compound and cisplatin synergy.
Cell Viability Assay (AlamarBlue)
This assay quantitatively measures cell proliferation and cytotoxicity.
Materials:
-
AlamarBlue™ Cell Viability Reagent
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound, cisplatin, or a combination of both. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add AlamarBlue™ reagent to each well at 10% of the culture volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability relative to the untreated control.
Apoptosis Detection by Hoechst Staining
This method allows for the morphological assessment of apoptosis by observing nuclear condensation.
Materials:
-
Hoechst 33342 dye
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Protocol:
-
Culture cells on glass coverslips in a multi-well plate.
-
Treat cells as described in the cell viability assay.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Flow Cytometry
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-p53, anti-caspase-3, anti-caspase-9, anti-PARP, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
This method is used to measure changes in the mRNA expression of apoptosis-related genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (for Bcl-2, p53, Caspase-3, Caspase-9, and a housekeeping gene like GAPDH)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound overcoming cisplatin resistance.
Conclusion
This compound demonstrates significant potential as a chemosensitizing agent to overcome cisplatin resistance in cancer. The synergistic effect observed when combined with cisplatin is attributed to its ability to induce apoptosis through pathways that are distinct from the conventional mechanisms of cisplatin action. The protocols and data presented here provide a solid foundation for researchers to further explore and validate the therapeutic potential of this compound in combination chemotherapy strategies. Further investigation into the detailed molecular interactions and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis [mdpi.com]
- 10. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Malformin A1 as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin A1 is a cyclic pentapeptide produced by several species of Aspergillus, most notably Aspergillus niger.[1][2][3] While extensively studied for its cytotoxic effects on cancer cells, this compound has also demonstrated antibacterial properties.[1][2] These application notes provide a comprehensive overview of the experimental setup for evaluating this compound as a potential antibacterial agent. The protocols outlined below are based on established methods for antimicrobial susceptibility testing and can be adapted for specific research needs.
Data Presentation
Effective evaluation of an antibacterial agent requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing the antibacterial activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data to be determined | Data to be determined |
| Bacillus subtilis | Gram-Positive | Data to be determined | Data to be determined |
| Escherichia coli | Gram-Negative | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-Negative | Data to be determined | Data to be determined |
| Enterococcus faecalis | Gram-Positive | Data to be determined | Data to be determined |
| Klebsiella pneumoniae | Gram-Negative | Data to be determined | Data to be determined |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
| Bacterial Strain | Gram Stain | This compound MBC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data to be determined |
| Bacillus subtilis | Gram-Positive | Data to be determined |
| Escherichia coli | Gram-Negative | Data to be determined |
| Pseudomonas aeruginosa | Gram-Negative | Data to be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at a concentration twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-up to the MIC assay to determine the bactericidal activity of the agent.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Proposed Signaling Pathway for this compound Antibacterial Action
The precise antibacterial mechanism of this compound is not yet fully elucidated. However, as a cyclic peptide, it is hypothesized to act on the bacterial cell membrane, a common target for this class of molecules.
Caption: Proposed mechanism of this compound.
Conclusion
This compound presents an interesting candidate for further investigation as an antibacterial agent. The protocols and data presentation formats provided here offer a standardized framework for researchers to explore its potential. Further studies are warranted to elucidate its precise mechanism of action and to determine its efficacy against a broader range of clinically relevant bacterial pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Malformin A1 Antiviral Activity Against Tobacco Mosaic Virus (TMV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin A1, a cyclic pentapeptide produced by the endophytic fungus Aspergillus tubingensis, has demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV), a widespread plant pathogen that causes substantial economic losses in a variety of crops.[1][2] These application notes provide a comprehensive overview and detailed protocols for testing the antiviral efficacy of this compound against TMV. The methodologies described herein are essential for researchers engaged in the discovery and development of novel antiviral agents for agricultural applications. The primary assays detailed are the Half-Leaf (Local Lesion) Assay and the Leaf-Disc Assay, which are standard methods for quantifying viral infectivity and the inhibitory effects of test compounds.[1][2]
Quantitative Data Summary
The antiviral activity of this compound against TMV has been quantified using various experimental setups. The following tables summarize the key findings from published research, providing a clear comparison of its efficacy.
Table 1: Inhibitory Effects of this compound on TMV Infection and Replication
| Assay Method | Test Concentration (µg/mL) | Inhibitory Rate (%) | IC50 (µg/mL) | Reference |
| Local Lesion Assay | 1000 | 97.2 | 19.7 | [1] |
| Leaf-Disc Method | 1000 | 88.6 | 45.4 |
Table 2: Comparative Antiviral Activity of this compound and a Commercial Control
| Compound | Concentration (µg/mL) | Inactivation Effect (%) | Protective Effect (%) | Curative Effect (%) |
| This compound | 500 | Data Not Available | Data Not Available | Data Not Available |
| Ribavirin (Control) | 500 | 50.8 | 52.3 | 48.6 |
Experimental Protocols
Preparation of Materials and Reagents
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution).
-
Positive Control: Ribavirin or Ningnanmycin.
-
TMV Inoculum: Purified TMV from infected Nicotiana tabacum cv. K326 leaves. The virus concentration should be adjusted with phosphate (B84403) buffer to produce a suitable number of local lesions (e.g., 50-100 per half-leaf).
-
Plant Material: Nicotiana glutinosa or other local lesion host plants, grown under controlled greenhouse conditions.
-
Inoculation Buffer: 0.01 M Phosphate-buffered saline (PBS), pH 7.0.
-
Carborundum: 600-mesh abrasive powder.
-
Enzyme-Linked Immunosorbent Assay (ELISA) reagents: TMV-specific antibodies, substrate, and buffers.
Half-Leaf (Local Lesion) Assay
This method is used to determine the protective, curative, and inactivating effects of this compound on TMV infection.
a. Protective Effect Assay:
-
Select healthy, uniform leaves of Nicotiana glutinosa.
-
Prepare different concentrations of this compound solution in inoculation buffer.
-
Gently rub the left half of each leaf with the this compound solution.
-
Rub the right half of the same leaf with the solvent control (e.g., buffer containing the same concentration of DMSO as the test solution).
-
After 24 hours, lightly dust the entire leaf surface with carborundum.
-
Inoculate the entire leaf by gently rubbing with the TMV inoculum.
-
Rinse the leaves with water after inoculation.
-
Maintain the plants in a greenhouse and count the number of local lesions on each half-leaf after 2-3 days.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.
b. Curative Effect Assay:
-
Lightly dust the surface of healthy Nicotiana glutinosa leaves with carborundum.
-
Inoculate the entire leaf with TMV inoculum and rinse with water.
-
After a defined period (e.g., 2 hours), apply the this compound solution to the left half of the leaf and the solvent control to the right half.
-
Count the local lesions after 2-3 days and calculate the inhibition rate as described above.
c. Inactivation Effect Assay:
-
Mix the TMV inoculum with an equal volume of the this compound solution at various concentrations.
-
As a control, mix the TMV inoculum with an equal volume of the solvent control.
-
Incubate the mixtures at room temperature for 30 minutes.
-
Lightly dust the surface of healthy Nicotiana glutinosa leaves with carborundum.
-
Inoculate the left half of each leaf with the TMV-Malformin A1 mixture and the right half with the TMV-control mixture.
-
Rinse the leaves with water.
-
Count the local lesions after 2-3 days and calculate the inhibition rate.
References
Malformin A1 In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. Malformin A1 is a potent bioactive compound, and all handling and experimentation should be conducted by trained professionals in a controlled laboratory setting. The in vivo protocols described herein are based on studies of the closely related compound, Malformin C, due to a lack of published in vivo efficacy studies specifically for this compound in mouse models. A thorough dose-escalation and toxicity study is imperative to determine a safe and effective dose of this compound before conducting any efficacy experiments.
Introduction
This compound is a cyclic pentapeptide produced by several fungal species, notably Aspergillus niger. It has garnered interest in the scientific community for its diverse biological activities, including potent cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis, necrosis, and autophagy in cancer cells, suggesting its potential as a therapeutic agent. This document aims to provide a comprehensive overview of the available data on this compound and to furnish detailed protocols for its investigation in in vivo mouse models, drawing from established methodologies for related compounds.
In Vitro Anticancer Activity of this compound
Numerous studies have elucidated the cytotoxic and apoptotic mechanisms of this compound in various cancer cell lines. This information is crucial for selecting appropriate cell lines for in vivo xenograft models and for understanding the potential mechanisms of action to be investigated.
Summary of In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings |
| PC3 | Prostate Cancer | 0.13 | Induces apoptosis, necrosis, and autophagy through mitochondrial damage and oxidative stress.[1] |
| LNCaP | Prostate Cancer | 0.09 | Similar mechanism to PC3 cells.[1] |
| SW480 | Colorectal Cancer | Not specified | Induces apoptosis by activating PARP and caspases-3, -7, and -9.[2] |
| DKO1 | Colorectal Cancer | Not specified | Suppresses tumor cell migration and invasion.[2] |
| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | Significantly more potent than cisplatin (B142131) (IC50 = 31.4 µM).[3] |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | Overcomes cisplatin resistance; shows synergistic effect with cisplatin.[3] |
| MCF-7 | Breast Cancer | Not specified | Shows significant cytotoxicity.[1] |
Signaling Pathways Implicated in this compound Action
In vitro research has identified several key signaling pathways that are modulated by this compound, leading to cancer cell death.
-
p38 MAPK Pathway: In colorectal cancer cells, this compound treatment leads to the upregulation and phosphorylation of p38, which in turn activates caspase-3 and PARP, key executioners of apoptosis.[2]
-
Apoptosis Regulation: this compound has been shown to increase the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) while decreasing the levels of anti-apoptotic proteins XIAP (X-linked inhibitor of apoptosis protein) and Survivin.[2]
-
Mitochondrial Damage and Oxidative Stress: In prostate cancer cells, this compound triggers a rapid accumulation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. This mitochondrial damage leads to caspase activation and ATP depletion, resulting in apoptosis and necrosis.[1]
-
Autophagy Induction: this compound can also induce autophagy, as indicated by the conversion of LC3BI to LC3BII. This process appears to contribute to its cell-killing effects.[1]
Proposed In Vivo Mouse Model Protocol (Adapted from Malformin C Studies)
The following protocol is adapted from a study on Malformin C in a glioblastoma xenograft model and should be used as a starting point for developing a this compound in vivo study.[2][4][5] It is critical to first perform a dose-finding toxicity study for this compound.
Experimental Workflow
Experimental workflow for a xenograft mouse model study.
Detailed Protocol
3.2.1. Materials
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma (NSG) or athymic nude mice), 6-8 weeks old.
-
Cell Line: A cancer cell line known to be sensitive to this compound in vitro (e.g., glioblastoma stem-like cells, as used in the Malformin C study).
-
This compound: High-purity compound.
-
Vehicle: A suitable vehicle for dissolving this compound (e.g., DMSO, followed by dilution in saline or PBS). The final DMSO concentration should be non-toxic to the animals.
-
Cell Culture Medium and Reagents.
-
Matrigel (or similar basement membrane matrix).
-
Anesthesia.
-
Calipers for tumor measurement.
-
Standard surgical and necropsy tools.
3.2.2. Procedure
-
Animal Acclimation: House mice in a pathogen-free facility for at least one week before the start of the experiment.
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 cells per injection).
-
Tumor Implantation:
-
Anesthetize the mice.
-
For a subcutaneous model, inject the cell suspension into the flank of each mouse.
-
For an orthotopic model (e.g., glioblastoma), a stereotactic injection into the appropriate brain region is required.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Measure subcutaneous tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
For orthotopic models, monitor animal health (body weight, behavior) and use imaging techniques (e.g., bioluminescence if using luciferase-expressing cells) to track tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle solution.
-
Treatment Group: Administer this compound at the dose determined from a prior toxicity study.
-
-
Administration:
-
The route of administration should be consistent (e.g., intraperitoneal injection, oral gavage).
-
The dosing schedule should be maintained throughout the study (e.g., daily, every other day).
-
-
Monitoring during Treatment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Euthanize the mice and perform a necropsy.
-
Excise the tumors and weigh them.
-
Collect blood and other organs (e.g., liver, kidneys, spleen) for toxicity assessment.
-
-
Downstream Analysis:
-
Fix a portion of the tumor and other organs in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Snap-freeze a portion of the tumor for molecular analysis (e.g., Western blotting, RNA sequencing).
-
Visualization of Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound based on in vitro data.
References
- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malformin C preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade. - DKFZ [inrepo02.dkfz.de]
- 3. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malformin C preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for Cell-Based Assays Measuring Malformin A1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malformin A1 is a cyclic pentapeptide produced by the fungus Aspergillus niger.[1][2][3] It has demonstrated a range of biological activities, including antibacterial effects and, notably, potent cytotoxic and anti-cancer properties against various human cancer cell lines, such as colorectal, ovarian, and prostate cancer.[1][4] This document provides detailed application notes and experimental protocols for cell-based assays to measure the activity of this compound, offering a valuable resource for researchers in oncology and drug development.
This compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. Its mechanism of action involves the activation of the p38 signaling pathway, leading to the activation of caspases and subsequent apoptosis. Furthermore, this compound can suppress tumor cell migration and invasion, highlighting its potential as a multi-faceted anti-cancer agent.
These application notes detail several key cell-based assays to quantify the various effects of this compound, including cytotoxicity, apoptosis induction, cell cycle arrest, and inhibition of cell migration and invasion.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| SW480 | Colorectal Cancer | WST-1 | ~1.0 | 24 | |
| DKO1 | Colorectal Cancer | WST-1 | ~1.25 | 24 | |
| A2780S | Ovarian Cancer | Alamar Blue | 0.23 | 24 | |
| A2780CP | Ovarian Cancer (Cisplatin-resistant) | Alamar Blue | 0.34 | 24 | |
| U937 | Monocytoid | MTT | Not specified | - | |
| PC3 | Prostate Cancer | Not specified | Not specified | - | |
| LNCaP | Prostate Cancer | Not specified | Not specified | - |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | % of Cells in Sub-G1 Phase (Apoptosis) | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase | Reference |
| SW480 | 0.75 - 1.5 | Dose-dependent increase | Not specified | Not specified | |
| DKO1 | 0.75 - 1.5 | Dose-dependent increase | Not specified | Not specified | |
| A2780S | Not specified | Not specified | 80.5% (increase) | Not specified | |
| A2780CP | Not specified | Not specified | Not specified | 23% (increase) |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cell proliferation and viability.
a) WST-1 Assay
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates with the number of metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0-2 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) MTT Assay
-
Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
Protocol:
-
Follow steps 1-3 from the WST-1 protocol.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
c) BrdU Incorporation Assay
-
Principle: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during cell proliferation. Its incorporation is detected using an anti-BrdU antibody.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fix the cells and denature the DNA using a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the colorimetric or chemiluminescent signal.
-
Apoptosis Assays
These assays are used to determine if cell death induced by this compound occurs through apoptosis.
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
b) DNA Fragmentation Assay
-
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and extract the DNA.
-
Run the DNA extract on a 1.5-2% agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.
-
c) Western Blot for Apoptosis Markers
-
Principle: The expression levels of key apoptosis-related proteins are measured to elucidate the molecular pathway.
-
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, PUMA, XIAP, and Survivin.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide) that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Protocol:
-
Seed cells and treat with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
-
Cell Migration and Invasion Assays
These assays assess the impact of this compound on the migratory and invasive potential of cancer cells.
a) Wound Healing (Scratch) Assay
-
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is measured over time.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 24 and 48 hours).
-
Measure the wound area and calculate the percentage of wound closure.
-
b) Transwell Invasion Assay
-
Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.
-
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free media containing this compound in the upper chamber.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
-
Mandatory Visualizations
Caption: General workflow for assessing the cellular activity of this compound.
Caption: this compound-induced p38 signaling pathway leading to apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Malformin A1 Solubility for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Malformin A1 for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when working with this hydrophobic bicyclic pentapeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell culture?
This compound is a cyclic pentapeptide fungal metabolite, originally isolated from Aspergillus niger, known for its diverse biological activities, including potent cytotoxic effects on various cancer cell lines.[1][2][3] Structurally, it is a hydrophobic molecule, which leads to poor solubility in aqueous solutions like cell culture media. This can cause the compound to precipitate, or "crash out," when a concentrated stock solution made in an organic solvent is diluted into the media, making it difficult to achieve accurate and reproducible experimental concentrations.
Q2: What is the recommended solvent for preparing a this compound stock solution?
The most commonly used and recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[3][4][5] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be stored for future use.[6][7]
Q3: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?
This is a common issue known as "crashing out" that occurs with hydrophobic compounds.[6] It happens because the this compound, which is soluble in the organic solvent (DMSO), is suddenly introduced into a predominantly aqueous environment (cell culture medium) where its solubility is very low. The rapid solvent exchange causes the compound to fall out of solution.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
While DMSO is an excellent solvent, high concentrations can be toxic to cells.[6] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, and not exceeding 0.5%.[6][8] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group.[8][9]
Q5: My this compound solution looks clear initially, but I see a precipitate after incubating it for a few hours. What causes this delayed precipitation?
Delayed precipitation can occur for several reasons:
-
Temperature Changes: Compounds can be less soluble at incubator temperatures (37°C) compared to room temperature, or vice-versa. Repeatedly removing plates from the incubator can cause temperature cycling that affects solubility.[6]
-
Interactions with Media Components: this compound might slowly interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[6]
-
Evaporation: Over longer incubation periods, evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[10][11]
Q6: Is it acceptable to filter out the precipitate and use the remaining solution?
No, this is not recommended. The precipitate is your compound of interest, this compound.[6] Filtering it out will remove an unknown amount of the compound, leading to an inaccurate final concentration and unreliable experimental results. The best approach is to optimize the dissolution procedure to prevent precipitation from occurring in the first place.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the primary issue of this compound precipitation in cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | Decrease the final working concentration. Before conducting your main experiment, perform a solubility test (see Protocol 2) to determine the maximum soluble concentration of this compound in your specific medium.[6] |
| Rapid Solvent Exchange | Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes the compound to "crash out" before it can be properly dispersed.[6] | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed media, then add this to the final volume. Always add the stock solution slowly, preferably dropwise, while gently vortexing or swirling the media to ensure rapid dispersal.[6] |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media for all dilutions.[6] This helps maintain the compound's solubility during the critical dilution step. |
| High DMSO Concentration | While necessary for the stock solution, a high final percentage of DMSO does not guarantee solubility upon dilution and can be toxic to cells. | Ensure the final DMSO concentration in the culture medium remains below 0.5%, and ideally below 0.1%.[6] This may require preparing a more dilute stock solution. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [3] |
| Water | Insoluble | [12] |
Table 2: Recommended Final DMSO Concentration in Cell Culture
| Recommendation | Final DMSO Concentration | Reference |
| Ideal | < 0.1% | [6] |
| Acceptable Maximum | < 0.5% | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Calculate Amount: this compound has a molecular weight of approximately 529.7 g/mol .[3] To prepare a 1 mM stock solution, dissolve 0.53 mg of this compound in 1 mL of 100% DMSO.
-
Dissolution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of 100% DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.[6][7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7][8]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.
-
Add to Media: In a multi-well plate (e.g., a 96-well plate), add a fixed volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed (37°C) cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[6]
-
Include Controls: Include a "media only" well and a "DMSO vehicle control" well (media with the highest concentration of DMSO used).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a wavelength around 600-650 nm, where an increase in absorbance indicates precipitation.[6]
-
Determine Maximum Concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for dissolving and using this compound in cell culture.
This compound Induced Apoptosis Signaling Pathway
Caption: this compound stimulates the p38 pathway to induce apoptosis.[1][13][14]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Malformin A1 Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Malformin A1 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (up to 24 hours), solutions can be kept at 4°C. For long-term storage, it is strongly recommended to store aliquots of the DMSO stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound degradation in solution?
A3: As a cyclic pentapeptide containing a disulfide bond, this compound is susceptible to several degradation pathways:
-
Oxidation: The disulfide bridge and certain amino acid residues can be prone to oxidation.
-
pH-mediated hydrolysis: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of peptide bonds.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
Q4: Are there any known stabilizers for this compound in solution?
A4: While specific stabilizers for this compound have not been extensively reported, general strategies for stabilizing peptides in solution can be applied. These include using buffered solutions to maintain an optimal pH, adding antioxidants (e.g., ascorbic acid, though compatibility and effectiveness must be tested), and protecting the solution from light.
Troubleshooting Guides
Issue 1: Loss of Biological Activity Over Time
Symptoms:
-
Decreased efficacy in cell-based assays compared to freshly prepared solutions.
-
Inconsistent experimental results between batches of prepared solutions.
Possible Causes:
-
Degradation of this compound due to improper storage.
-
Oxidation of the disulfide bond, leading to a loss of the cyclic structure essential for activity.
-
Hydrolysis of peptide bonds.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions are stored at -20°C or -80°C and that working solutions are freshly prepared from the stock for each experiment. Minimize the time working solutions are kept at room temperature.
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, prepare single-use aliquots of the DMSO stock solution.
-
Conduct a Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, perform a forced degradation study (see Experimental Protocols section for a detailed method).
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) to compare the peak purity of your stored solution against a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Issue 2: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the final working solution after dilution from a DMSO stock.
Possible Causes:
-
Exceeding the solubility limit of this compound in the aqueous buffer.
-
Interaction with components of the cell culture medium or buffer.
Troubleshooting Steps:
-
Adjust Final Concentration: The solubility of this compound in aqueous solutions is lower than in DMSO. Try preparing a more dilute final working solution.
-
Optimize Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing.
-
Test Different Buffers: The composition of the aqueous buffer can influence solubility. Test different buffer systems (e.g., phosphate-buffered saline, Tris-buffered saline) to find the most suitable one for your experiments.
-
Consider Additives: In some cases, the addition of a small percentage of a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) may improve solubility, but its compatibility with the experimental system must be verified.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate how to present such findings.
Table 1: Effect of pH on this compound Stability at 37°C over 48 hours
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |
| 3.0 | 99.5 | 92.1 | 85.3 |
| 5.0 | 99.5 | 98.2 | 96.5 |
| 7.4 | 99.5 | 98.8 | 97.9 |
| 9.0 | 99.5 | 90.5 | 81.2 |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer over 48 hours
| Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |
| 4 | 99.5 | 99.2 | 98.9 |
| 25 (Room Temp) | 99.5 | 97.5 | 95.1 |
| 37 | 99.5 | 95.8 | 91.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 3.0, 5.0, 7.4, 9.0)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution in pH 7.4 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose a solution of this compound (100 µg/mL in pH 7.4 buffer) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of remaining this compound and to observe the formation of any degradation products.
Mandatory Visualizations
optimizing Malformin A1 concentration for apoptosis induction
Welcome to the technical support center for optimizing Malformin A1 (MA1) concentration for apoptosis induction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism for inducing apoptosis?
This compound (MA1) is a cyclic pentapeptide derived from fungi like Aspergillus niger.[1][2] It exhibits potent cytotoxic activities in various cancer cell lines by inducing multiple forms of cell death, including apoptosis, necrosis, and autophagy.[3][4] The primary mechanism of apoptosis induction involves triggering mitochondrial damage and oxidative stress. This leads to the activation of initiator caspases (like caspase-9) and executioner caspases (caspase-3 and -7), culminating in the cleavage of key cellular proteins such as poly(ADP-ribose) polymerase (PARP).[5]
Q2: Which signaling pathways are activated by this compound to induce apoptosis?
This compound activates several key signaling pathways that can vary depending on the cell type:
-
p38 MAPK Pathway: In human colorectal cancer cells, MA1 treatment increases the phosphorylation of p38 MAPK. This activation leads to an increase in the pro-apoptotic protein PUMA and a decrease in anti-apoptotic proteins like XIAP and Survivin, ultimately triggering caspase activation.
-
Intrinsic Apoptosis Pathway: MA1 causes a rapid accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial transmembrane potential. This mitochondrial damage is a classic trigger for the intrinsic apoptosis pathway, leading to the activation of caspase-9.
-
AMPK/mTOR Pathway: In prostate cancer cells, excessive oxidative stress and a decrease in intracellular ATP levels stimulate the AMPK/mTOR pathway, which has been linked to MA1-induced autophagy.
Q3: What is a recommended starting concentration for this compound in a new cell line?
Based on published data, the half-maximal inhibitory concentration (IC50) for this compound typically falls within the nanomolar to low micromolar range. A sensible starting point for a 24-hour experiment would be a concentration range between 0.1 µM and 1.5 µM . For specific cell lines, IC50 values have been reported as low as 0.09 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
Incubation times can vary, but most studies report significant effects on cell viability and apoptosis after 24 to 48 hours of treatment. Shorter incubation times may be sufficient to observe early signaling events like p38 phosphorylation, while longer durations are typically needed to measure endpoints like cell viability or late-stage apoptosis.
Data Summary: Effective Concentrations of this compound
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Metric | Concentration (µM) | Incubation Time | Reference |
| A2780S (cisplatin-sensitive) | Ovarian Cancer | IC50 | 0.23 | 24 hours | |
| A2780CP (cisplatin-resistant) | Ovarian Cancer | IC50 | 0.34 | 24 hours | |
| PC3 | Prostate Cancer | IC50 | 0.13 | Not Specified | |
| LNCaP | Prostate Cancer | IC50 | 0.09 | Not Specified | |
| HeLa | Cervical Cancer | IC50 | 0.094 | Not Specified | |
| SW480 | Colorectal Cancer | Growth Inhibition | ~1.0 | 24-48 hours | |
| DKO1 | Colorectal Cancer | Growth Inhibition | ~1.25 | 24-48 hours |
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low / No Apoptosis Induction | 1. Sub-optimal Concentration: The MA1 concentration may be too low for the specific cell line. 2. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable apoptotic response. 3. Cell Line Resistance: The target cells may be inherently resistant to MA1-induced apoptosis. 4. Reagent Integrity: The this compound stock may have degraded. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.05 µM to 10 µM) to identify the optimal dose. 2. Perform a Time-Course Experiment: Measure apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours). 3. Use a Positive Control: Treat cells with a known apoptosis inducer (e.g., Staurosporine) to confirm the assay is working. 4. Verify Reagent: Use a fresh stock of this compound. |
| High Cell Death, but Predominantly Necrosis | 1. Excessively High Concentration: Very high concentrations of MA1 can induce necrosis alongside or instead of apoptosis. 2. Contamination: Mycoplasma or other microbial contamination can cause non-specific cell death. | 1. Lower the MA1 Concentration: Refer to your dose-response curve and select a concentration that induces apoptosis with minimal necrosis. 2. Assess Apoptosis vs. Necrosis: Use Annexin V and Propidium Iodide (PI) staining to distinguish between apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. 3. Test for Contamination: Regularly test cell cultures for mycoplasma. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: High passage numbers can alter cellular responses. 2. Inconsistent Cell Density: Variations in starting cell numbers can affect the outcome. 3. Reagent Variability: Freeze-thaw cycles of MA1 stock can reduce its potency. | 1. Use Low-Passage Cells: Maintain a consistent and low passage number for all experiments. 2. Standardize Seeding Density: Ensure cells are seeded at the same density and are in the logarithmic growth phase at the start of treatment. 3. Aliquot Reagents: Aliquot this compound stock solution upon receipt to minimize freeze-thaw cycles. |
Signaling Pathway and Workflow Diagrams
Caption: this compound induced p38 MAPK signaling pathway.
Caption: Experimental workflow for MA1 concentration optimization.
Caption: this compound induces multiple cell death pathways.
Key Experimental Protocols
Cell Viability Assessment (WST-1/MTT Assay)
This protocol describes a general method to determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
WST-1, MTT, or similar tetrazolium-based reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment.
-
MA1 Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various MA1 concentrations. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 10 µL of the WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, add 100-150 µL of solubilization solution to each well and shake on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the MA1 concentration to determine the IC50 value using non-linear regression.
Apoptosis Quantification (Annexin V/PI Flow Cytometry)
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) for the chosen time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Centrifuge all collected cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells | springermedizin.de [springermedizin.de]
- 5. medchemexpress.com [medchemexpress.com]
Malformin A1 experimental artifacts and how to avoid them
Welcome to the technical support center for Malformin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic pentapeptide isolated from the fungus Aspergillus niger.[1][2][3] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.[1][2][4] It has been shown to activate various signaling pathways, notably the p38 MAPK pathway, leading to cell cycle arrest and apoptosis.[1][3]
Q2: In which solvents is this compound soluble and how should it be stored?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C to minimize degradation.[6][7]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. However, published studies have shown cytotoxic effects in the nanomolar to low micromolar range.[8][9][10][11]
Troubleshooting Guide: Experimental Artifacts and How to Avoid Them
Working with natural products like this compound can sometimes lead to unexpected experimental results. This guide addresses common issues and provides strategies to ensure the integrity of your data.
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, WST-1, Alamar Blue).
Potential Cause A: Direct Reduction of Assay Reagents.
This compound contains a disulfide bridge. Compounds with disulfide bonds or free thiols have the potential to directly reduce tetrazolium salts (like MTT) or resazurin (B115843) (the active component of Alamar Blue), leading to a false positive signal for cell viability.[12] This would manifest as an apparent increase in cell viability or a right-shift in the dose-response curve that is not due to a biological effect.
Troubleshooting and Avoidance:
-
Cell-Free Control: Always include a control well containing your highest concentration of this compound in cell-free media with the viability assay reagent. This will allow you to quantify any direct reduction of the reagent by the compound itself.
-
Alternative Assays: If significant interference is observed, consider using a viability assay with a different readout, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity through a different mechanism and is less susceptible to interference from reducing compounds.
-
Wash Step: For endpoint assays like MTT, consider washing the cells with PBS after the treatment period and before adding the reagent to remove any residual this compound.
Potential Cause B: Compound Instability in Culture Media.
The stability of this compound in aqueous cell culture media over extended incubation times is not well-documented. Degradation of the compound could lead to a loss of activity and inconsistent results, especially in long-term experiments.
Troubleshooting and Avoidance:
-
Limit Pre-incubation: Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.
-
Time-Course Experiment: If you suspect instability, perform a time-course experiment where the compound is added at different time points before the assay endpoint to see if the effect diminishes with longer incubation times.
-
Media Change: For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals.
Issue 2: Artifacts in Fluorescence-Based Assays (e.g., Flow Cytometry, Fluorescence Microscopy).
Potential Cause: Autofluorescence.
While the autofluorescence spectrum of this compound has not been explicitly reported, some cyclic peptides are known to be autofluorescent.[12] If this compound possesses intrinsic fluorescence, it could interfere with the detection of fluorescent probes used in assays like flow cytometry for apoptosis (e.g., Annexin V-FITC) or cell cycle analysis (e.g., Propidium Iodide).
Troubleshooting and Avoidance:
-
Unstained Control: When performing flow cytometry or fluorescence microscopy, always include a sample of cells treated with this compound but without any fluorescent stains. This will allow you to assess the autofluorescence of the compound-treated cells in the channels of interest.
-
Spectral Analysis: If autofluorescence is detected, use a spectral cytometer if available to unmix the autofluorescence signal from your specific probe signals.
-
Alternative Fluorochromes: Choose fluorescent dyes that have excitation and emission spectra distinct from the potential autofluorescence of this compound. For example, if you observe autofluorescence in the green channel, consider using a red-shifted dye for your apoptosis marker.
Experimental Protocols and Data
Cell Viability and Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines.
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| A2780S (Ovarian Cancer) | Alamar Blue | 24 hours | 0.23 µM | [8][9][10][11] |
| A2780CP (Ovarian Cancer) | Alamar Blue | 24 hours | 0.34 µM | [8][9][10][11] |
| SW480 (Colorectal Cancer) | WST-1 | 24 hours | ~1.0 µM | [1][3] |
| DKO1 (Colorectal Cancer) | WST-1 | 24 hours | ~1.25 µM | [1][3] |
| PC3 (Prostate Cancer) | Not Specified | Not Specified | 130 nM | [4] |
| LNCaP (Prostate Cancer) | Not Specified | Not Specified | 90 nM | [4] |
Detailed Methodologies
1. Cell Viability Assay (Alamar Blue) [8][9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell attachment (typically 24 hours), treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add Alamar Blue reagent to each well (typically 10% of the final volume).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background (media only) reading.
2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry) [8][9][10][11]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry) [8][13]
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound in colorectal cancer cells, leading to apoptosis.[1][3]
Caption: this compound induced apoptosis pathway.
General Experimental Workflow for Investigating this compound Effects
This workflow outlines the typical steps for characterizing the cellular effects of this compound.
Caption: Workflow for this compound studies.
Troubleshooting Logic for Cell Viability Assays
This diagram provides a logical approach to troubleshooting unexpected results in cell viability assays when using this compound.
References
- 1. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ephor.nl [ephor.nl]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating High-Throughput Screening with Malformin A1
Welcome to the technical support center for researchers utilizing Malformin A1 in high-throughput screening (HTS) applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic pentapeptide produced by the fungus Aspergillus niger.[1] Its primary mechanism of action as an anticancer agent involves the induction of apoptosis (programmed cell death).[2][3] This is achieved through the activation of caspases (key executioner proteins in apoptosis) and stimulation of the p38 signaling pathway, which is involved in cellular responses to stress.[2][4]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines, including but not limited to colorectal, ovarian, prostate, breast, lung, pancreatic, and central nervous system cancer cell lines.[1][5][6]
Q3: What is a typical concentration range for this compound in cell-based assays?
Based on published data, the half-maximal inhibitory concentration (IC50) for this compound's cytotoxic activity typically falls within the nanomolar to low micromolar range. For example, IC50 values of 0.23 µM in A2780S and 0.34 µM in A2780CP ovarian cancer cell lines have been reported.[1][5][6] For initial HTS, a concentration range of 0.1 µM to 10 µM is a reasonable starting point.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] For example, a 1 mg/mL stock solution in DMSO has been used in published studies.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[7][8] While many compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared dilutions for experiments.[9][10]
Q5: Can this compound be used in combination with other therapeutic agents?
Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents. For instance, it has been shown to sensitize chemoresistant ovarian cancer cells to cisplatin.[1][5][6]
Troubleshooting Guide
Issue 1: Inconsistent or Poor Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation: this compound, like many cyclic peptides, may have limited aqueous solubility. Precipitation can occur when the DMSO stock is diluted into aqueous assay media. | 1. Visually inspect plates: Check for precipitates after compound addition. 2. Optimize final DMSO concentration: Ensure the final DMSO concentration in the assay is as low as possible (ideally ≤ 0.5%) but sufficient to maintain solubility.[7] 3. Test different assay media: Solubility can be influenced by media components. Consider serum-free or low-serum conditions if compatible with your assay. 4. Sonication: Briefly sonicate the diluted compound plates before adding to cells. |
| Compound Instability: this compound may degrade in aqueous solutions over long incubation periods. | 1. Minimize incubation time: Determine the shortest incubation time that yields a robust assay window. 2. Prepare fresh dilutions: Always use freshly prepared dilutions of this compound for your assays. 3. Stability test: Assess the stability of this compound in your specific assay buffer over the intended incubation period by measuring its concentration or activity at different time points. |
| Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. | 1. Optimize cell seeding: Determine the optimal cell seeding density that ensures logarithmic growth throughout the experiment. 2. Ensure even cell distribution: Gently swirl the cell suspension frequently during plating to prevent cell settling. |
Issue 2: High Background or False Positives in Fluorescence/Luminescence Assays
| Potential Cause | Troubleshooting Steps |
| Autofluorescence: this compound itself may be fluorescent, interfering with fluorescence-based readouts. | 1. Measure compound fluorescence: Scan the emission spectrum of this compound at the excitation wavelength of your assay to determine if there is spectral overlap.[11] 2. Use red-shifted dyes: If autofluorescence is an issue, consider using fluorescent dyes that excite and emit at longer wavelengths to minimize interference. 3. Time-resolved fluorescence (TRF): Utilize TRF assays, which can reduce background fluorescence from interfering compounds. |
| Luciferase Inhibition/Activation: this compound may directly inhibit or activate luciferase enzymes used in reporter or cell viability assays.[12][13][14] | 1. Run a counter-screen: Test this compound in a cell-free luciferase assay to determine if it directly affects enzyme activity.[15] 2. Use an orthogonal assay: Confirm hits using a non-luciferase-based method, such as a fluorescent or colorimetric cell viability assay.[16] |
| Light Scattering: Compound precipitation can cause light scattering, leading to artificially high readings in fluorescence intensity assays. | 1. Address solubility issues: Refer to the troubleshooting steps for compound precipitation in Issue 1 . 2. Use bottom-read plates: For adherent cells, reading fluorescence from the bottom of the plate can reduce interference from precipitates in the media. |
Issue 3: Unexpected Cytotoxicity Profile or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition: this compound is known to stimulate the p38 signaling pathway. At higher concentrations, it may inhibit other kinases non-specifically. | 1. Perform a kinase screen: To identify potential off-target kinases, screen this compound against a broad panel of kinases.[17][18][19] 2. Use a more specific p38 inhibitor as a control: Compare the cellular phenotype induced by this compound to that of a highly selective p38 inhibitor to distinguish on-target from potential off-target effects. |
| General Cellular Stress: High concentrations of any compound can induce non-specific cellular stress, leading to cytotoxicity. | 1. Titrate the compound to lower concentrations: Determine the lowest effective concentration to minimize stress-related artifacts. 2. Monitor multiple toxicity endpoints: Use high-content imaging or multiplexed assays to assess various cellular health parameters simultaneously (e.g., nuclear morphology, mitochondrial membrane potential, membrane permeability). |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | Alamar Blue |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | Alamar Blue |
| SW480 | Colorectal Carcinoma | ~1.0 | WST-1 |
| DKO1 | Colorectal Carcinoma | ~1.25 | WST-1 |
Data compiled from published studies.[1][5][6]
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (Based on Alamar Blue)
This protocol is adapted from published methods for determining the cytotoxicity of this compound.[1]
-
Cell Seeding:
-
Seed cancer cells in 96-well or 384-well clear-bottom, black-walled plates at a pre-optimized density (e.g., 5,000 cells/well for 96-well plates).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the compound in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and positive control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Alamar Blue Addition and Measurement:
-
Add Alamar Blue reagent (10% of the final volume) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol to assess the direct binding of this compound to its intracellular targets.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the soluble protein fraction by Western blot using an antibody against the putative target protein (e.g., phospho-p38). An increase in the amount of soluble target protein at higher temperatures in the presence of this compound suggests direct binding and stabilization.
-
Visualizations
Figure 1. A generalized workflow for a high-throughput cell viability screen with this compound.
Figure 2. Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reframeDB [reframedb.org]
- 16. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the Disulfide Bond in Malformin A1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Malformin A1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of the disulfide bond in this potent cyclic pentapeptide.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and why is its disulfide bond important?
This compound is a cyclic pentapeptide with the sequence cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Ile).[1][2] A critical feature of its structure is the disulfide bond between the two D-cysteine residues. This bond is essential for maintaining the peptide's rigid conformation, which is crucial for its biological activity, including its cytotoxic effects on cancer cells.[3][4]
Q2: My this compound is losing activity in my cell-based assays. What could be the cause?
Loss of this compound activity in cell culture is often due to the reduction of its disulfide bond. The intracellular environment is highly reducing, with millimolar concentrations of glutathione (B108866) (GSH) that can cleave the disulfide bond, leading to a linearized and inactive peptide.[5] Disulfide bonds are also susceptible to cleavage through disulfide exchange reactions.[5]
Q3: How can I improve the stability of this compound in my experiments?
To enhance the stability of this compound, consider replacing the labile disulfide bond with a more robust, non-reducible linkage. A common and effective strategy is the synthesis of dicarba analogs, where the disulfide bridge is replaced with a carbon-carbon bond.[6][7][8] This modification can significantly increase the peptide's stability in reducing environments without compromising its biological activity.[6][7]
Q4: What are the storage recommendations for this compound to ensure its stability?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] When preparing stock solutions, use a slightly acidic buffer (pH 3-5) as disulfide bonds can be more stable under these conditions.[1] It is advisable to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity over time in cell culture | Reduction of the disulfide bond by intracellular reducing agents (e.g., glutathione). | 1. Minimize the incubation time of this compound with cells as much as possible while still allowing for a biological effect. 2. Consider using a cell-free assay to confirm the activity of your this compound stock. 3. Synthesize or obtain a more stable analog of this compound, such as a dicarba version.[6][7][8] |
| Inconsistent results between experimental repeats | Degradation of this compound in stock or working solutions. | 1. Prepare fresh working solutions from a lyophilized stock for each experiment. 2. Ensure proper storage of lyophilized powder and stock solutions (see FAQs). 3. Verify the integrity of your this compound stock using HPLC-MS to check for degradation products. |
| Appearance of unexpected peaks in HPLC analysis of this compound | Disulfide bond scrambling or reduction. | 1. Analyze the sample by mass spectrometry to identify the masses of the unexpected peaks. Reduced this compound will have a mass increase of 2 Da. 2. If disulfide scrambling is suspected, try to reisolate the main peak and re-evaluate its stability under different pH and temperature conditions. |
Quantitative Data Presentation
The following table summarizes the stability of a model cyclic pentapeptide containing a disulfide bond under various pH conditions. While this is not this compound, it provides a useful indication of how pH can affect disulfide bond stability.
| pH | Temperature (°C) | Half-life (t½) of Disulfide Bond | Primary Degradation Pathway |
| 1.0 | 70 | ~ 24 hours | Peptide bond hydrolysis |
| 3.0 | 70 | > 100 hours | Optimal stability |
| 7.0 | 70 | ~ 48 hours | Disulfide bond degradation |
| 11.0 | 70 | < 12 hours | Rapid disulfide bond degradation |
Data is based on a study of a model cyclic pentapeptide and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Disulfide Bond Stability by RP-HPLC
This protocol allows for the monitoring of this compound degradation over time in a reducing environment.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in 50% acetonitrile (B52724)/water.
-
Prepare a 10 mM solution of dithiothreitol (B142953) (DTT) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, mix 10 µL of the this compound stock solution with 90 µL of the DTT solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 90 µL of 0.1% trifluoroacetic acid (TFA) in water.
-
-
RP-HPLC Analysis:
-
Inject 20 µL of the quenched sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptides. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 214 nm.
-
The appearance of a new peak with a different retention time from the parent this compound indicates degradation (likely reduction of the disulfide bond). The peak area of the parent compound can be used to quantify the extent of degradation over time.
-
Protocol 2: Solid-Phase Synthesis of a Dicarba Analog of this compound
This protocol outlines the general steps for replacing the disulfide bond in this compound with a more stable dicarba bridge using ring-closing metathesis (RCM).
-
Peptide Synthesis:
-
Synthesize the linear peptide precursor on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Instead of D-cysteine, incorporate (S)-allylglycine at positions 1 and 2 of the peptide sequence. The sequence would be: (S)-allylglycine-(S)-allylglycine-L-Val-D-Leu-L-Ile.
-
-
Ring-Closing Metathesis (RCM):
-
After synthesis of the linear peptide, while it is still on the resin, swell the resin in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in DCM to the resin and allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the linear precursor and the appearance of the cyclized product by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Cleavage and Deprotection:
-
Once the RCM reaction is complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
-
Purification:
-
Purify the crude cyclic dicarba-Malformin A1 analog by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.
-
Visualizations
Caption: Reductive cleavage of this compound's disulfide bond.
Caption: Strategy for stabilizing this compound.
Caption: Workflow for stability assessment and synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicarba Analogues of the Cyclic Enkephalin Peptides H-Tyr-c[D-Cys-Gly-Phe-D(or L)-Cys]NH2 Retain High Opioid Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacement of the Disulfide Bridge in a KLK3-Stimulating Peptide Using Orthogonally Protected Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Malformin A1 Experiments and Off-Target Effects
Welcome to the Technical Support Center for Malformin A1 Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in experiments and, crucially, to offer strategies for identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic pentapeptide produced by the fungus Aspergillus niger.[1][2] Its primary on-target effect, particularly in cancer cells, is the induction of apoptosis (programmed cell death).[1][2] This is largely mediated through the stimulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activation of p38 leads to a cascade of events including the activation of caspases (caspase-3, -7, and -9) and poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.
Q2: I'm observing higher-than-expected cytotoxicity in my experiments. Could this be due to off-target effects?
While this compound has known cytotoxic on-target effects, unexpected levels of cell death could indeed be due to off-target interactions. It is also possible that the observed cytotoxicity is due to experimental variables. Before concluding that the effects are off-target, it is crucial to troubleshoot the experimental setup. Consider the following:
-
Compound Purity and Stability: Ensure the purity of your this compound stock and its stability in your experimental media.
-
Solvent Toxicity: Run a vehicle control with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. The IC50 values can differ significantly between cell types.
Q3: What are the first steps to take if I suspect off-target effects are influencing my results?
If you suspect off-target effects, a systematic approach is necessary. Here is a recommended initial workflow:
-
Confirm On-Target Engagement: Use a specific inhibitor of the p38 MAPK pathway, such as SB203580, in conjunction with this compound. If the observed phenotype is attenuated by the p38 inhibitor, it is likely mediated by the on-target pathway.
-
Use a Structurally Unrelated Compound with the Same On-Target Effect: If possible, use another compound known to activate the p38 MAPK pathway. If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for on-target action.
-
Employ a Rescue Experiment: If this compound is believed to target a specific protein, expressing a drug-resistant mutant of that protein should "rescue" the cells from the compound's effects.
Q4: What advanced techniques can I use to identify potential off-target proteins of this compound?
Since the off-target profile of this compound is not well-characterized, researchers may need to employ unbiased, proteome-wide approaches to identify potential off-target interactions. These methods include:
-
Chemical Proteomics: This involves using a modified this compound probe to "fish" for interacting proteins in cell lysates, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins across the proteome in the presence and absence of this compound. A shift in the melting temperature of a protein upon drug binding indicates a direct interaction.
-
Kinome Profiling: Since this compound affects a kinase pathway (p38 MAPK), it is plausible it could have off-target effects on other kinases. Kinome profiling services can screen this compound against a large panel of kinases to identify unintended targets.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
This guide provides a structured approach to troubleshooting unexpected levels of cell death in your experiments.
| Issue | Possible Cause | Recommended Action |
| High Cytotoxicity in All Treated Wells | Compound concentration too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations. |
| Solvent toxicity. | Include a vehicle-only control (e.g., DMSO at the highest concentration used). | |
| Compound precipitation. | Visually inspect wells for precipitate. If observed, reconsider the solvent or compound concentration. | |
| Assay interference. | Some compounds can interfere with viability assays (e.g., MTT). Use an orthogonal method like a live/dead stain or LDH release assay to confirm results. | |
| Variable Cytotoxicity Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with media/PBS to maintain humidity. | |
| No Dose-Response Observed | Compound has reached maximum toxicity at the lowest dose tested. | Expand the concentration range to include lower doses. |
| Poor bioavailability in your cell model. | Consider reducing serum concentration during treatment, as serum proteins can bind to compounds and reduce their effective concentration. |
Guide 2: Distinguishing On-Target vs. Off-Target Phenotypes
This guide helps to determine if an observed cellular response is due to the known mechanism of action of this compound or a potential off-target effect.
| Observation | Potential Interpretation | Next Steps |
| Phenotype is rescued by a p38 MAPK inhibitor (e.g., SB203580). | The effect is likely on-target and mediated through the p38 pathway. | Proceed with experiments to further elucidate the downstream signaling events. |
| Phenotype is NOT rescued by a p38 MAPK inhibitor. | The effect is likely off-target or involves a parallel pathway. | 1. Consider performing unbiased off-target identification studies (e.g., CETSA, chemical proteomics). 2. Investigate other known cellular effects of this compound (e.g., cell cycle arrest, induction of autophagy). |
| A structurally unrelated p38 activator mimics the phenotype. | Strengthens the conclusion that the effect is on-target. | This provides strong evidence for your proposed mechanism. |
| The phenotype is observed at concentrations significantly different from the IC50 for cytotoxicity or p38 activation. | May indicate an off-target effect that occurs at a different potency. | Characterize the dose-response for both the on-target effect (p38 phosphorylation) and the observed phenotype in parallel. |
Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | |
| HeLa | Cervical Cancer | 0.094 | |
| PC3 | Prostate Cancer | 0.13 | |
| LNCaP | Prostate Cancer | 0.09 | |
| SW480 | Colorectal Cancer | Not specified, but potent | |
| DKO1 | Colorectal Cancer | Not specified, but potent |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line(s) | Concentration Range (µM) | Observed Effect | Citation(s) |
| Apoptosis Induction | SW480, DKO1 | Not specified, dose-dependent | Increased Annexin V staining | |
| A2780S, A2780CP | IC50 values (0.23, 0.34) | Increased apoptotic cell death | ||
| Cell Cycle Arrest | SW480, DKO1 | Not specified | Sub-G1 phase arrest | |
| A2780S | IC50 value (0.23) | Increase in G0/G1 phase | ||
| A2780CP | IC50 value (0.34) | Increase in G2/M phase | ||
| p38 MAPK Phosphorylation | SW480, DKO1 | 1.5 | Increased phosphorylation | |
| Cell Migration Inhibition | SW480, DKO1 | 0 - 1.25 | Slower wound healing | |
| Cell Invasion Inhibition | SW480, DKO1 | 0.1 - 0.5 | Decreased transwell invasion | |
| BrdU Incorporation Inhibition | SW480, DKO1 | 1.0 - 1.25 | Slower BrdU incorporation |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the steps to measure the activation of the p38 MAPK pathway in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW480, DKO1) and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1.5 µM) for various time points (e.g., 0, 1, 3, 6 hours).
-
For inhibitor studies, pre-treat cells with a p38 inhibitor (e.g., SB203580) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-p38 signal to the total p38 signal.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol describes how to quantify apoptotic cells following this compound treatment using flow cytometry.
-
Cell Treatment:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include untreated and positive controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution after this compound treatment.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired duration (e.g., 24 hours).
-
Harvest cells by trypsinization.
-
-
Fixation:
-
Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash cells to remove ethanol.
-
Resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision-making flowchart for troubleshooting unexpected results.
References
Malformin A1 Analysis: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the purity and identity of Malformin A1.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the identity and purity of a this compound sample?
A1: A multi-technique approach is essential for the unambiguous confirmation of this compound. The recommended workflow includes:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by separating this compound from any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the chemical identity by comparing the data with known reference spectra. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are utilized for this purpose.
Q2: What is the expected molecular weight of this compound?
A2: this compound has a molecular formula of C₂₃H₃₉N₅O₅S₂ and a monoisotopic molecular weight of approximately 529.7 g/mol .
Q3: What is a typical acceptable purity level for a this compound standard?
A3: Commercially available this compound is typically offered at a purity of ≥95% as determined by HPLC.[1]
Q4: Which solvent should I use to dissolve this compound for analysis?
A4: this compound is soluble in DMSO (Dimethyl Sulfoxide) at a concentration of 1 mg/ml.[1] For NMR analysis, deuterated DMSO (DMSO-d₆) is the solvent of choice. For HPLC and LC-MS analysis, the sample should ideally be dissolved in the mobile phase or a solvent compatible with it, such as a mixture of acetonitrile (B52724) and water.
Purity Confirmation: HPLC Analysis
High-Performance Liquid Chromatography is the primary technique for assessing the purity of a this compound sample. A reversed-phase method is typically employed.
Experimental Protocol: HPLC Purity Assessment
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. |
HPLC Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Mismatched sample solvent and mobile phase. | - Lower the mobile phase pH to ~3 using formic or trifluoroacetic acid. - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase conditions. |
| Broad Peaks | - Low column efficiency. - Extra-column volume. - Contamination of the column or guard column. | - Ensure the column is properly packed and not degraded. - Use tubing with a smaller internal diameter. - Replace the guard column; flush the analytical column with a strong solvent. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase. | - Run a blank gradient after each sample injection. - Prepare fresh mobile phase using high-purity solvents. |
| Fluctuating Baseline | - Air bubbles in the system. - Incomplete mobile phase mixing. - Detector lamp issue. | - Degas the mobile phase thoroughly. - Ensure proper pump performance and mixing. - Check the detector lamp's age and intensity. |
Identity Confirmation: Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | ~530.2 |
| [M+Na]⁺ | ~552.2 |
Note: The formation of adducts with sodium ([M+Na]⁺) is common in ESI-MS.
Experimental Protocol: LC-MS Analysis
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | 100-1000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Gas Flow | Follow instrument manufacturer's recommendations |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) on the [M+H]⁺ precursor ion |
Mass Spectrometry Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization efficiency. - Ion suppression from matrix components. - Suboptimal source parameters. | - Optimize mobile phase additives (e.g., 0.1% formic acid). - Improve sample cleanup to remove salts and other contaminants. - Optimize capillary voltage, gas flows, and temperatures. |
| Multiple Adducts | - Presence of salts (e.g., Na⁺, K⁺) in the sample or mobile phase. | - Use high-purity solvents and reagents. - If adducts are unavoidable, identify them and use the protonated molecule ([M+H]⁺) for fragmentation. |
| In-source Fragmentation | - High source temperature or capillary voltage. | - Reduce source temperature and capillary voltage to achieve softer ionization. |
Identity Confirmation: NMR Spectroscopy
NMR spectroscopy provides a definitive confirmation of the chemical structure of this compound. The ¹H and ¹³C chemical shifts, along with 2D NMR correlations, serve as a fingerprint for the molecule.
Experimental Protocol: NMR Analysis
| Parameter | Recommended Conditions |
| Solvent | DMSO-d₆ |
| Concentration | 5-10 mg in 0.6 mL |
| Spectrometer | 400 MHz or higher |
| 1D Experiments | ¹H, ¹³C |
| 2D Experiments | COSY, HSQC, HMBC |
Reference NMR Data for this compound in DMSO-d₆
The following table presents the ¹H and ¹³C NMR chemical shifts for this compound recorded in DMSO-d₆.
| Amino Acid Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ile | NH | 8.61 (d, J=3.5 Hz) | - |
| α-H | 4.20 (t, J=3.5 Hz) | 57.0 | |
| β-H | 1.78 (m) | 36.5 | |
| γ-CH₂ | 1.45 (m), 1.15 (m) | 24.5 | |
| γ-CH₃ | 0.82 (d, J=6.8 Hz) | 15.6 | |
| δ-CH₃ | 0.84 (t, J=7.4 Hz) | 11.2 | |
| D-Leu | NH | 7.41 (d, J=9.2 Hz) | - |
| α-H | 4.49 (m) | 53.2 | |
| β-CH₂ | 1.55 (m), 1.48 (m) | 40.1 | |
| γ-H | 1.60 (m) | 24.3 | |
| δ-CH₃ | 0.85 (d, J=6.5 Hz), 0.88 (d, J=6.5 Hz) | 23.3, 21.6 | |
| L-Val | NH | 7.96 (d, J=9.4 Hz) | - |
| α-H | 3.95 (t, J=9.4 Hz) | 60.1 | |
| β-H | 2.05 (m) | 30.7 | |
| γ-CH₃ | 0.89 (d, J=6.8 Hz), 0.90 (d, J=6.8 Hz) | 19.5, 18.5 | |
| D-Cys¹ | NH | 7.13 (d, J=8.8 Hz) | - |
| α-H | 4.74 (m) | 52.8 | |
| β-CH₂ | 3.28 (dd, J=12.5, 4.5 Hz), 2.95 (m) | 46.5 | |
| D-Cys² | NH | 8.87 (d, J=4.2 Hz) | - |
| α-H | 4.55 (m) | 54.1 | |
| β-CH₂ | 3.53 (dd, J=13.8, 4.2 Hz), 3.17 (dd, J=13.8, 5.5 Hz) | 40.8 |
Note: Chemical shifts can vary slightly depending on concentration, temperature, and instrument calibration.
Interpreting 2D NMR Spectra
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace the spin systems within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. This helps in assigning the carbon resonances based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for linking the amino acid residues together by observing correlations across the peptide bonds.
NMR Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Sample aggregation. - Presence of paramagnetic impurities. | - Lower the sample concentration. - Filter the sample. - Add a small amount of a chelating agent like EDTA if metal contamination is suspected. |
| Poor Water Suppression | - High water content in the sample. | - Lyophilize the sample from D₂O before dissolving in DMSO-d₆. - Use a solvent suppression pulse sequence. |
| Low Sensitivity | - Low sample concentration. | - Increase the number of scans. - Use a higher field strength spectrometer or a cryoprobe. |
References
Technical Support Center: Refining Malformin A1 Dosage for In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions for researchers investigating the anti-cancer therapeutic, Malformin A1, in in vivo cancer models. Due to the limited availability of published in vivo data for this compound, this guide focuses on providing a framework for establishing and refining dosages, troubleshooting common issues, and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo cancer model?
A1: Currently, there is no established and published optimal in vivo dosage for this compound in cancer models. However, preliminary dosage can be estimated based on its in vitro efficacy. This compound has demonstrated potent cytotoxic effects across various human cancer cell lines with IC50 values in the nanomolar to low micromolar range.
A cautious starting point for an in vivo study could be extrapolated from these in vitro concentrations, taking into account pharmacokinetic and pharmacodynamic factors. It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose. As a reference, a study on the related compound, Malformin C, in a xenograft model of glioblastoma used dosages ranging from 0.1 mg/kg to 0.9 mg/kg administered weekly via intraperitoneal injection. Researchers should start with a significantly lower dose of this compound and carefully monitor for signs of toxicity.
Q2: How should this compound be prepared and administered for in vivo studies?
A2: this compound is a cyclic pentapeptide. For in vivo use, it should be dissolved in a sterile, biocompatible vehicle. The choice of vehicle will depend on the solubility of the specific formulation of this compound being used. Common vehicles for in vivo drug administration include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS. It is critical to ensure the final concentration of any organic solvent is well below the threshold for toxicity in the animal model.
The route of administration will also influence the dosage and efficacy. Potential routes include:
-
Intraperitoneal (IP) injection: Often used for preclinical studies due to its relative ease and rapid absorption.
-
Intravenous (IV) injection: Allows for direct entry into the bloodstream and precise control over the initial concentration.
-
Subcutaneous (SC) injection: Provides a slower, more sustained release.
The choice of administration route should be based on the experimental design and the target tumor model.
Q3: What are the known mechanisms of action for this compound in cancer cells?
A3: In vitro studies have shown that this compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death).[1][2][3] This is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] Activation of p38 leads to the downstream activation of caspases, which are key executioners of apoptosis. Additionally, this compound has been observed to induce other forms of cell death, such as necrosis and autophagy, in some cancer cell lines.
Q4: What are the potential side effects or toxicities of this compound in vivo?
A4: There is currently no published data on the specific in vivo toxicities of this compound. However, researchers should be vigilant for general signs of toxicity in animal models, including:
-
Weight loss
-
Changes in behavior (lethargy, ruffled fur, hunched posture)
-
Reduced food and water intake
-
Signs of distress or pain
A comprehensive toxicity assessment should be a mandatory part of any initial in vivo study with this compound. This should include monitoring animal weight and behavior, as well as post-necropsy histopathological analysis of major organs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor effect. | - Insufficient dosage. - Poor bioavailability with the chosen administration route. - The tumor model is resistant to the this compound mechanism of action. | - Perform a dose-escalation study to determine if higher, non-toxic doses are more effective. - Consider a different route of administration (e.g., IV instead of IP). - Test this compound on the cancer cell line in vitro to confirm sensitivity. |
| Significant toxicity or animal mortality. | - Dosage is too high. - The vehicle used for administration is toxic. - The administration route leads to acute toxicity. | - Immediately reduce the dosage in subsequent cohorts. - Conduct a vehicle-only control group to rule out vehicle toxicity. - Consider a different administration route that allows for slower absorption (e.g., SC instead of IV). |
| High variability in tumor growth within the treatment group. | - Inconsistent drug administration. - Variability in tumor implantation and initial tumor size. - Heterogeneity of the tumor cells. | - Ensure precise and consistent administration technique. - Standardize the tumor implantation procedure and start treatment when tumors reach a consistent size. - Use a well-characterized and stable cancer cell line. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | [1] |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | [1] |
| HeLa | Cervical Cancer | 0.094 | [1] |
| PC3 | Prostate Cancer | 0.13 | [1] |
| LNCaP | Prostate Cancer | 0.09 | [1] |
| SW480 | Colorectal Cancer | ~1.0 | [4] |
| DKO1 | Colorectal Cancer | ~1.25 | [4] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific cell numbers and timelines may need to be optimized for the chosen cancer cell line.
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
-
Animal Preparation:
-
Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Allow mice to acclimate for at least one week before the experiment.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: In Vivo Toxicity Assessment
A preliminary toxicity study is essential when working with a new compound like this compound in vivo.
-
Animal Groups:
-
Divide healthy, non-tumor-bearing mice into groups (n=3-5 per group).
-
Include a vehicle control group and at least three dose levels of this compound (low, medium, high).
-
-
Drug Administration:
-
Administer the vehicle or this compound according to the planned route and schedule for the efficacy study.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in appearance, behavior, activity).
-
-
Data Collection:
-
At the end of the study period (or if severe toxicity is observed), euthanize the mice.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Mandatory Visualizations
Caption: this compound signaling pathway inducing apoptosis.
Caption: In vivo xenograft experimental workflow.
Caption: Decision tree for in vivo dosage refinement.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. yeasenbio.com [yeasenbio.com]
Validation & Comparative
Comparative Analysis of the Cytotoxicity of Malformin A1 and Malformin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two closely related cyclic pentapeptides, Malformin A1 and Malformin C. Both compounds, originally isolated from Aspergillus niger, have demonstrated potent anti-cancer activities, but they exhibit distinct profiles in terms of their efficacy in different cancer cell lines and their underlying mechanisms of action. This report synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Malformin C have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below. It is important to note that these values were determined in different studies and direct comparisons should be made with consideration of the varied experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | [1][2][3] |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | [1][2] | |
| HeLa | Cervical Cancer | 0.094 | ||
| PC3 | Prostate Cancer | 0.13 | ||
| LNCaP | Prostate Cancer | 0.09 | ||
| SW480 | Colorectal Cancer | Not explicitly defined as IC50, but growth inhibition observed at 1 µM | ||
| DKO1 | Colorectal Cancer | Not explicitly defined as IC50, but growth inhibition observed at 1.25 µM | ||
| HeLa | Cervical Cancer | 50.15 ng/mL (~0.096 µM) | ||
| P388 | Murine Leukemia | 70.38 ng/mL (~0.135 µM) | ||
| Malformin C | Colon 38 | Murine Colon Carcinoma | 0.27 ± 0.07 | |
| HCT 116 | Colorectal Cancer | 0.18 ± 0.023 |
Experimental Protocols
The IC50 values presented above were determined using cell viability assays. A general workflow for such an experiment is outlined below.
General Cell Viability Assay Protocol
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Malformin C. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT, WST-1, or AlamarBlue. These assays measure the metabolic activity of viable cells. For example, in a WST-1 assay, the reagent is added to each well, and after a short incubation, the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
This compound and Malformin C induce cytotoxicity through distinct, though partially overlapping, molecular mechanisms.
This compound
This compound has been shown to induce apoptosis in various cancer cell lines. In human colorectal cancer cells, its cytotoxic effects are mediated through the activation of the p38 signaling pathway. This leads to the activation of downstream effector caspases, including caspase-3, -7, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, this compound treatment increases the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) while decreasing the levels of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein) and Survivin. In prostate cancer cells, this compound has been reported to induce cell death through a combination of apoptosis, necrosis, and autophagy.
Malformin C
Malformin C has been found to inhibit the growth of colon cancer cells by inducing G2/M phase cell cycle arrest. Its mechanism of inducing cell death is multifaceted, involving necrosis, apoptosis, and autophagy. Treatment with Malformin C leads to the up-regulated expression of phospho-histone H2A.X, p53, cleaved caspase-3, and LC3 (a marker of autophagy). More recent studies in glioblastoma stem-like cells suggest that Malformin C binds to multiple proteins, causing proteotoxic stress and inducing the unfolded protein response, which includes autophagy. However, it also appears to accumulate in lysosomes, thereby disrupting autophagic flux and ultimately leading to cell death.
Conclusion
Both this compound and Malformin C exhibit potent cytotoxic activity against a variety of cancer cell lines, with IC50 values generally in the sub-micromolar range. This compound appears to primarily induce apoptosis through the p38 signaling pathway. In contrast, Malformin C induces cell death through a combination of G2/M arrest, apoptosis, necrosis, and autophagy, with recent evidence pointing towards proteotoxic stress and autophagic flux blockade as key mechanisms. The choice between these two compounds for further investigation may depend on the specific cancer type and the desired therapeutic mechanism of action. Further head-to-head comparative studies in the same cell lines under identical conditions are warranted to definitively establish their relative potencies.
References
- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Malformin A1 and Other Cyclic Peptides in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing interest in naturally derived or nature-inspired compounds that offer novel mechanisms of action and potentially reduced side effects compared to traditional chemotherapy. Among these, cyclic peptides have emerged as a promising class of therapeutic agents due to their high receptor affinity, specificity, and enhanced stability over their linear counterparts. This guide provides a detailed comparison of Malformin A1, a potent cyclic pentapeptide, with other notable cyclic peptides—RA-V, RA-XII, and Sansalvamide A derivatives—that have demonstrated significant anticancer activity.
Executive Summary
This guide offers a comparative analysis of this compound against other promising cyclic peptides in the context of cancer therapy. The key findings are summarized below:
-
Potency: this compound exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Its efficacy is particularly noteworthy in cisplatin-resistant ovarian cancer cells. Sansalvamide A derivatives have also demonstrated exceptionally high potency, with some analogues reaching nanomolar efficacy.
-
Mechanisms of Action: These cyclic peptides employ diverse strategies to combat cancer. This compound induces cell death through multiple pathways, including apoptosis, necrosis, and autophagy, often mediated by the p38 MAPK and AMPK/mTOR signaling pathways. RA-V primarily triggers apoptosis by inhibiting the PDK1/AKT pathway. RA-XII is unique in its ability to inhibit protective autophagy, thereby promoting apoptosis through the Akt/mTOR pathway. Sansalvamide A derivatives exert their effects by inhibiting the chaperone protein Hsp90, leading to the degradation of key oncogenic proteins.
-
Therapeutic Potential: The distinct mechanisms of these cyclic peptides suggest their potential application in various cancer types and in combination therapies. This compound's ability to overcome chemoresistance is a significant advantage. The targeted nature of Sansalvamide A derivatives towards Hsp90, a critical regulator of cancer cell survival, makes them highly attractive therapeutic candidates.
Comparative Performance Data
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of this compound and other selected cyclic peptides.
Table 1: Comparative Cytotoxicity (IC50 Values) of Cyclic Peptides against Various Cancer Cell Lines
| Cyclic Peptide | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound | A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 µM | [1] |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 µM | [1] | |
| PC3 | Prostate Cancer | 0.13 µM | [2] | |
| LNCaP | Prostate Cancer | 0.09 µM | [2] | |
| HeLa | Cervical Cancer | 0.094 µM | [2] | |
| RA-V | MCF-7, MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant growth inhibition observed. | |
| RA-XII | 4T1 | Breast Cancer | 606 nM (24h), 96 nM (48h) | |
| HepG2 | Liver Cancer | 1.34 µM (induces apoptosis) | ||
| Sansalvamide A Derivatives | Pancreatic Cancer cell lines | Pancreatic Cancer | 1-20 nM (for Di-Sansalvamide A) | |
| HCT-116 | Colon Cancer | 99% growth inhibition at 5µM (for Di-Sansalvamide A) | ||
| HT-29 | Colon Cancer | >75% inhibition (for 5 derivatives) | ||
| HCT116 | Colon Cancer | 24.05 ± 1.07 µM (for N-methylsansalvamide) |
Table 2: Comparative Pro-Apoptotic Activity of Cyclic Peptides
| Cyclic Peptide | Cancer Cell Line | Concentration | Apoptosis Induction (% of cells) | Method | Reference |
| This compound | SW480 | 1.5 µM | Dose-dependent increase in early and late apoptotic cells | Flow Cytometry (Annexin V/PI) | |
| DKO1 | 1.5 µM | Dose-dependent increase in early and late apoptotic cells | Flow Cytometry (Annexin V/PI) | ||
| A2780S | 0.23 µM (IC50) | Significant increase in apoptotic and necrotic cells | Flow Cytometry (Annexin V/PI) | ||
| A2780CP | 0.34 µM (IC50) | Significant increase in apoptotic and necrotic cells | Flow Cytometry (Annexin V/PI) | ||
| N-methylsansalvamide | HCT116 | 10-20 µM | Remarkable increase in late apoptotic cells | Flow Cytometry (Annexin V/PI) |
Note: Quantitative data on apoptosis induction for RA-V and RA-XII were not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
The anticancer efficacy of these cyclic peptides stems from their ability to modulate critical cellular signaling pathways.
This compound
This compound, a cyclic pentapeptide isolated from Aspergillus niger, demonstrates a multi-faceted approach to inducing cancer cell death. It has been shown to induce apoptosis, necrosis, and autophagy in various cancer cell lines, including prostate, colorectal, and ovarian cancers.
One of the key mechanisms of this compound is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This activation leads to the induction of apoptosis through the cleavage of caspases-3, -7, and -9, and Poly (ADP-ribose) polymerase (PARP). Furthermore, this compound treatment results in an increase in the pro-apoptotic protein PUMA and a decrease in the anti-apoptotic proteins XIAP and Survivin.
In prostate cancer cells, this compound has also been shown to induce autophagy via the AMPK/mTOR signaling pathway . This suggests that this compound can trigger multiple cell death programs, making it a robust anticancer agent.
RA-V
RA-V, a cyclopeptide isolated from the plant Rubia cordifolia, exerts its anticancer effects primarily through the induction of apoptosis in breast cancer cells. The core of its mechanism lies in the inhibition of the PDK1/AKT signaling pathway .
RA-V disrupts the interaction between 3-phosphoinositide-dependent protein kinase 1 (PDK1) and protein kinase B (AKT), a critical signaling nexus for cell survival and proliferation. By blocking this interaction, RA-V prevents the phosphorylation and activation of AKT, leading to the initiation of the mitochondrial apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.
RA-XII
RA-XII, another cyclic peptide from the Rubia genus, displays a unique anticancer mechanism by targeting protective autophagy in cancer cells. In colorectal and liver cancer cells, RA-XII has been shown to suppress autophagy, which cancer cells often utilize to survive under stress, thereby enhancing apoptosis.
The molecular mechanism involves the inhibition of the AMPK/mTOR signaling pathway . By inhibiting AMP-activated protein kinase (AMPK), RA-XII leads to the activation of the mammalian target of rapamycin (B549165) (mTOR). Activated mTOR, in turn, suppresses the initiation of autophagy. By blocking this survival pathway, RA-XII sensitizes cancer cells to apoptosis.
References
Malformin A1: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
Malformin A1, a cyclic pentapeptide of fungal origin, has demonstrated significant anticancer properties in a variety of cancer cell lines. This guide provides a comparative analysis of its effects on prostate, colorectal, and ovarian cancer cells, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple preclinical studies and highlights the compound's mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Quantitative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic effects across different cancer cell lines, with IC50 values in the nanomolar to low micromolar range. The tables below summarize the half-maximal inhibitory concentration (IC50) values and the observed effects on the cell cycle.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| PC3 | Prostate Cancer | 0.13[1] |
| LNCaP | Prostate Cancer | 0.09[1] |
| SW480 | Colorectal Cancer | Potent cytotoxic activity observed, specific IC50 not stated[2][3] |
| DKO1 | Colorectal Cancer | Potent cytotoxic activity observed, specific IC50 not stated[2] |
| A2780S (cisplatin-sensitive) | Ovarian Cancer | 0.23 |
| A2780CP (cisplatin-resistant) | Ovarian Cancer | 0.34 |
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | Effect on Cell Cycle | Quantitative Data |
| PC3 | Prostate Cancer | Induction of apoptosis, necrosis, and autophagy | Specific cell cycle phase percentages not available. |
| LNCaP | Prostate Cancer | Induction of apoptosis, necrosis, and autophagy | Specific cell cycle phase percentages not available. |
| SW480 | Colorectal Cancer | Induction of apoptosis and arrest in the sub-G1 phase | Specific cell cycle phase percentages not available. |
| DKO1 | Colorectal Cancer | Induction of apoptosis and arrest in the sub-G1 phase | Specific cell cycle phase percentages not available. |
| A2780S (cisplatin-sensitive) | Ovarian Cancer | Arrest in G0/G1 phase | Increase in G0/G1 phase from 71.8% to 80.5% |
| A2780CP (cisplatin-resistant) | Ovarian Cancer | Arrest in G2/M phase | Increase in G2/M phase from 8.75% to 23% |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating distinct signaling pathways in different cancer types. In colorectal cancer, it stimulates the p38 MAPK pathway, leading to apoptosis. In prostate cancer, it induces oxidative stress and disrupts mitochondrial function, activating the AMPK/mTOR pathway and triggering a combination of apoptosis, necrosis, and autophagy.
Figure 1: this compound-induced p38 MAPK signaling pathway in colorectal cancer cells.
References
- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Malformin A1 and cisplatin in ovarian cancer
A Comparative Analysis of Malformin A1 and Cisplatin (B142131) in Ovarian Cancer
This guide provides a detailed, objective comparison of the anti-cancer properties of this compound and the conventional chemotherapeutic agent, cisplatin, with a specific focus on ovarian cancer. The analysis is supported by experimental data on cytotoxicity, apoptosis, cell cycle arrest, and underlying molecular mechanisms.
Introduction to Compounds
Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for various solid tumors, including ovarian cancer.[1][2] Its primary mechanism involves forming covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][3] However, its efficacy is often limited by the development of chemoresistance and significant side effects.[2][4][5]
This compound (MA1) is a cyclic pentapeptide produced by the fungus Aspergillus niger.[6][7] It has demonstrated a range of bioactive properties, and recent studies have highlighted its potent cytotoxic activities against various cancer cell lines.[6][7][8] Notably, emerging research indicates its potential to overcome cisplatin resistance in ovarian cancer, presenting a promising avenue for therapeutic development.[9][10]
Cytotoxicity and Proliferation
The cytotoxic effects of this compound and cisplatin have been evaluated in both cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) human ovarian cancer cell lines. This compound exhibits significantly higher potency, with IC50 values in the nanomolar to low micromolar range, compared to cisplatin's micromolar range.[10]
A study by Abdullah et al. (2021) demonstrated that MA1 is substantially more cytotoxic than cisplatin in both sensitive and resistant ovarian cancer cells.[10] This suggests that MA1's mechanism of action may bypass the common resistance pathways that limit cisplatin's effectiveness.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay |
| This compound | A2780S (Cisplatin-Sensitive) | 0.23 | 24h | AlamarBlue |
| A2780CP (Cisplatin-resistant) | 0.34 | 24h | AlamarBlue | |
| Cisplatin | A2780S (Cisplatin-Sensitive) | 31.4 | 24h | AlamarBlue |
| A2780CP (Cisplatin-resistant) | 76.9 | 24h | AlamarBlue | |
| Data sourced from Abdullah et al., Cancers (Basel), 2021.[10] |
Furthermore, the combination of this compound and cisplatin has a synergistic effect, dramatically reducing the viability of resistant ovarian cancer cells and suggesting that MA1 can re-sensitize them to conventional chemotherapy.[9][10]
Induction of Apoptosis
Both this compound and cisplatin induce programmed cell death, or apoptosis, but their underlying pathways show distinct differences.
This compound: In colorectal cancer cells, MA1 induces apoptosis through the activation of caspases-3, -7, and -9, and the cleavage of PARP.[6][7][8] This process is mediated by the upregulation of the pro-apoptotic protein PUMA and the downregulation of anti-apoptotic proteins XIAP and Survivin.[6] In ovarian cancer cells, MA1's apoptotic mechanism appears to be non-canonical, characterized by a significant downregulation of both the anti-apoptotic protein Bcl-2 and the tumor suppressor p53.[10]
Cisplatin: Cisplatin-induced apoptosis in ovarian cancer is a complex process initiated by DNA damage.[4] This can activate multiple signaling pathways, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[4][11] However, resistance can develop through the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL or the dysregulation of pathways that signal for apoptosis.[4][11]
Cell Cycle Arrest
Analysis of cell cycle distribution reveals that this compound and cisplatin exert different effects on the progression of ovarian cancer cells.
This compound: Treatment with MA1 leads to different cell cycle responses depending on the cell line's resistance profile. In cisplatin-sensitive (A2780S) cells, MA1 induces an arrest in the G0/G1 phase.[12] Conversely, in cisplatin-resistant (A2780CP) cells, it causes an arrest in the G2/M phase.[12] In other cancer types, such as colorectal cancer, MA1 has been shown to induce an increase in the sub-G1 population, which is indicative of apoptotic cells.[6][8]
Cisplatin: Cisplatin-induced DNA damage typically activates cell cycle checkpoints, leading to arrest in the G2/M phase to allow for DNA repair.[13] If the damage is too severe to be repaired, the cell is directed towards apoptosis.
| Compound | Cell Line | Primary Effect |
| This compound | A2780S (Cisplatin-Sensitive) | G0/G1 Phase Arrest |
| A2780CP (Cisplatin-resistant) | G2/M Phase Arrest | |
| Cisplatin | Ovarian Cancer Cells (General) | G2/M Phase Arrest |
| Data sourced from Abdullah et al., Cancers (Basel), 2021 and Liu et al., Int J Mol Sci, 2018.[12][13] |
Signaling Pathways
The molecular pathways affected by this compound and cisplatin are critical to their anti-cancer activity and the development of resistance.
This compound: In colorectal cancer, the anticancer effects of MA1 are mediated by the stimulation of the p38 MAPK signaling pathway.[6][14] Inhibition of p38 attenuates MA1-induced caspase activation and apoptosis.[6] In ovarian cancer, the pathway appears distinct, involving the downregulation of p53 and Bcl-2, suggesting a mechanism that is independent of the classical p53-mediated apoptotic response.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P73 regulates cisplatin-induced apoptosis in ovarian cancer cells via a calcium/calpain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Cisplatin-Mediated Apoptosis in Ovarian Cancer Cells through Potentiating G2/M Arrest and p21 Upregulation by Combinatorial Epigallocatechin Gallate and Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Malformin A1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Malformin A1, a cyclic pentapeptide produced by the fungus Aspergillus niger, has garnered significant interest in the scientific community for its diverse biological activities, including potent anti-cancer properties. As with many natural products, the advent of synthetic chemistry has enabled the laboratory production of this compound. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound, drawing upon available experimental data.
While direct, head-to-head comparative studies evaluating the efficacy of natural and synthetic this compound in the same experimental setups are limited, the available evidence suggests a high degree of similarity in their biological activity. Early synthetic work confirmed that the synthesized this compound was identical to the natural form and exhibited the same optimal concentration for inducing effects on corn roots. Subsequent research has shown that laboratory-synthesized this compound is bioactive against various pathogens, further supporting its functional equivalence to the natural compound.
This guide collates data from studies on both natural and synthetic this compound to provide a comprehensive understanding of its therapeutic potential.
Data Presentation: Cytotoxic Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies. It is important to note that the source of this compound (natural or synthetic) is indicated where specified in the source literature.
| Cell Line | Cancer Type | IC50 (µM) | This compound Source |
| SW480 | Colorectal Cancer | ~1.25 | Natural |
| DKO1 | Colorectal Cancer | ~1.25 | Natural |
| A2780S | Ovarian Cancer (Cisplatin-sensitive) | 0.23 | Natural[1][2] |
| A2780CP | Ovarian Cancer (Cisplatin-resistant) | 0.34 | Natural[1][2] |
| HeLa | Cervical Cancer | 0.05 (50.15 ng/mL) | Natural[3] |
| P388 | Murine Leukemia | 0.07 (70.38 ng/mL) | Natural |
Key Signaling Pathway: p38 MAPK
Research has identified the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a crucial mediator of this compound's apoptotic effects in human colorectal cancer cells. Treatment with this compound leads to the phosphorylation and activation of p38, which in turn triggers a cascade of downstream events culminating in apoptosis.
Caption: this compound-induced p38 MAPK signaling pathway leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assays
1. WST-1 Assay
This colorimetric assay is used to measure cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., SW480, DKO1) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours at 37°C.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
Reagent Addition: Add WST-1 reagent to each well and incubate for a specified period (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. MTT Assay
Similar to the WST-1 assay, the MTT assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Maintain cell lines at 37°C in a 5% CO2 atmosphere.
-
Cell Plating: Dispense 200 µL of a tumor cell suspension (1x10^4 cells/mL) into each well of a 96-well microplate and pre-incubate for 24 hours.
-
Compound Addition: Add the test compound (this compound) to each well.
-
MTT Incubation: After the desired treatment period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
Cell Migration and Invasion Assays
1. Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration.
-
Cell Monolayer: Grow cells to confluence in a culture plate.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment and Imaging: Treat the cells with this compound and capture images of the scratch at different time points (e.g., 0, 24, and 48 hours).
-
Analysis: Measure the closure of the scratch over time to quantify cell migration. Slower closure in treated cells compared to control cells indicates inhibition of migration.
2. Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Chamber Setup: Use a Transwell chamber with a Matrigel-coated membrane.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound to the upper chamber with the cells.
-
Incubation: Incubate for a sufficient time to allow for cell invasion through the membrane.
-
Staining and Counting: Fix and stain the cells that have invaded the lower surface of the membrane and count them under a microscope. A decrease in the number of invaded cells in the treated group compared to the control indicates an anti-invasive effect.
Caption: Workflow for assessing the in vitro efficacy of this compound.
Conclusion
References
Validating Malformin A1 as a Tool for Autophagy Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tools to modulate and study autophagy is critical for advancing our understanding of cellular homeostasis and disease. Malformin A1, a cyclic pentapeptide of fungal origin, has emerged as a potent inducer of autophagy. This guide provides an objective comparison of this compound with established autophagy modulators, supported by experimental data and detailed protocols to facilitate its validation and application in autophagy research.
Executive Summary
This compound induces autophagy through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This mechanism of action positions it as a valuable tool for studying autophagy induction. This guide compares this compound with other widely used autophagy modulators: Rapamycin, an mTOR inhibitor and autophagy inducer, and Bafilomycin A1 and Chloroquine, both inhibitors of autophagic flux at the lysosomal stage. We present quantitative data on their efficacy, detailed experimental protocols for their use, and visual diagrams of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Autophagy Modulators
The selection of an appropriate autophagy modulator depends on the specific experimental question. This compound and Rapamycin are effective inducers, while Bafilomycin A1 and Chloroquine are used to block the final stages of autophagy, allowing for the study of autophagic flux.
| Compound | Target/Mechanism of Action | Typical Working Concentration | Key Quantitative Data |
| This compound | Inducer: Activates AMPK, inhibits mTOR[1] | 0.1 - 1 µM | IC50 for cytotoxicity: 0.09 µM (LNCaP cells), 0.13 µM (PC3 cells)[1], 0.23 µM (A2780S ovarian cancer cells), 0.34 µM (A2780CP ovarian cancer cells)[2][3] |
| Rapamycin | Inducer: Inhibits mTORC1 | 0.1 - 1 µM | Effective concentrations for autophagy induction vary by cell type. |
| Bafilomycin A1 | Inhibitor: Inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion | 10 - 200 nM | 10 nM is effective for 12-hour treatments in some cell lines. Higher concentrations (e.g., 100 nM) can be toxic. |
| Chloroquine | Inhibitor: Lysosomotropic agent that raises lysosomal pH, inhibiting lysosomal enzymes and autophagosome-lysosome fusion | 10 - 50 µM | 40 µM is a common concentration for autophagic flux assays. |
Experimental Protocols
Accurate assessment of autophagy requires robust and well-controlled experiments. The following are detailed protocols for key assays used to validate and quantify the effects of this compound and other modulators on autophagy.
LC3-II Western Blotting for Autophagy Induction
This protocol is designed to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound, Rapamycin, or other inducers
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound or other compounds for the specified duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Autophagic Flux Assay
This assay measures the rate of autophagosome degradation and is essential for distinguishing between increased autophagosome formation and decreased degradation.
Materials:
-
Same as for LC3-II Western Blotting
-
Autophagy inhibitor: Bafilomycin A1 (100 nM) or Chloroquine (50 µM)
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells as described above.
-
Set up four treatment groups:
-
Vehicle control
-
Inducer (e.g., this compound)
-
Inhibitor (e.g., Bafilomycin A1)
-
Inducer + Inhibitor
-
-
Treat cells with the inducer for the desired time. Add the inhibitor for the last 2-4 hours of the treatment period.
-
-
Cell Lysis and Western Blotting:
-
Follow the same procedure for cell lysis and Western blotting as described in the LC3-II protocol.
-
-
Data Analysis:
-
Quantify the LC3-II band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with the inducer in the presence and absence of the inhibitor. A significant increase in LC3-II in the co-treatment group compared to the inducer-only group indicates a robust autophagic flux.
-
p62/SQSTM1 Degradation Assay
p62/SQSTM1 is a protein that is selectively degraded by autophagy. Its accumulation indicates inhibition of autophagy, while its degradation suggests autophagy induction.
Materials:
-
Same as for LC3-II Western Blotting
-
Primary antibody: Rabbit or mouse anti-p62/SQSTM1
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as for the LC3-II Western Blotting protocol.
-
Western Blotting:
-
Perform Western blotting as described above, but probe the membrane with an anti-p62/SQSTM1 antibody.
-
A decrease in p62 levels upon treatment with an inducer like this compound indicates autophagic degradation.
-
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex signaling pathways and experimental workflows in autophagy research.
References
- 1. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Malformin A1: A Comparative Analysis of its Effects on Cancerous and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Malformin A1 (MA1), a cyclic pentapeptide produced by several species of Aspergillus, has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. This guide provides a comparative analysis of the differential effects of this compound on cancerous versus normal cells, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Quantitative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines, often at nanomolar to low micromolar concentrations. A key aspect of its therapeutic potential lies in its differential activity between cancerous and normal cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Ovarian Cancer | |||
| A2780S | Human Ovarian Cancer (cisplatin-sensitive) | 0.23 | [1] |
| A2780CP | Human Ovarian Cancer (cisplatin-resistant) | 0.34 | [1] |
| HOSE3-6 | Normal Human Ovarian Surface Epithelial | > 0.34* | [1] |
| Prostate Cancer | |||
| PC3 | Human Prostate Cancer (androgen-independent) | 0.13 | [1] |
| LNCaP | Human Prostate Cancer (androgen-sensitive) | 0.09 | [1] |
| Normal Prostate Cells | - | N/A | |
| Colorectal Cancer | |||
| SW480 | Human Colorectal Adenocarcinoma | Potent | [2] |
| DKO1 | Human Colorectal Carcinoma | Potent | [2] |
| Normal Colorectal Cells | - | N/A | |
| Cervical Cancer | |||
| HeLa | Human Cervical Cancer | 0.094 | [1] |
* The study on ovarian cells indicated that normal ovarian cells (HOSE3-6) displayed the highest sensitivity to this compound, which appears contradictory to the goal of cancer-specific cytotoxicity. However, the provided data shows a dose-dependent reduction in viability for all cell lines, and the IC50 for the normal cell line was not explicitly stated as being lower than the cancer cell lines in the primary text.[1] It is noted that further studies are needed to clarify the selectivity. ** Specific IC50 values were not provided in the referenced study, but MA1 demonstrated potent cytotoxic activities.[2] N/A: Data not available in the reviewed literature.
Mechanisms of Action: A Differential Perspective
This compound induces cell death in cancer cells through multiple mechanisms, including the induction of apoptosis, necrosis, and autophagy.[3] The signaling pathways involved appear to be preferentially activated in cancer cells.
Induction of Apoptosis
In various cancer cell lines, this compound is a potent inducer of apoptosis. This is characterized by the activation of key executioner caspases and modulation of apoptosis-related proteins.
-
Colorectal Cancer: In SW480 and DKO1 cells, MA1 treatment leads to the activation of caspase-3, -7, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][4] It also upregulates the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) while downregulating the anti-apoptotic proteins XIAP (X-linked inhibitor of apoptosis protein) and Survivin.[2]
-
Ovarian Cancer: While MA1 is cytotoxic to ovarian cancer cells, it appears to induce apoptosis through a non-canonical pathway, with a significant downregulation of Bcl-2 and p53, but no significant change in caspase-3/9 expression.[1]
-
Prostate Cancer: In PC3 and LNCaP cells, mitochondrial damage caused by MA1 triggers caspase activation, leading to apoptosis.[3]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily in the sub-G1 phase, which is indicative of apoptosis.[2] In cisplatin-sensitive and -resistant ovarian cancer cell lines, MA1 treatment led to an increase in the G0/G1 and G2/M phases, respectively, suggesting different mechanisms of action depending on the cellular context.[1]
Signaling Pathway Modulation
The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways.
-
p38 MAPK Pathway: In human colorectal cancer cells, this compound stimulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[2] Inhibition of the p38 pathway attenuates MA1-induced apoptosis, indicating its crucial role in the cytotoxic effects of the compound.[2]
-
AMPK/mTOR Pathway: In prostate cancer cells, excessive oxidative stress and a decrease in ATP levels caused by MA1 stimulate the AMPK/mTOR pathway, leading to the induction of autophagy.[3]
The following diagram illustrates the proposed signaling pathway of this compound in colorectal cancer cells.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound.
Cell Viability Assay (WST-1/Alamar Blue)
This assay is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Cancerous or normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: WST-1 or Alamar Blue reagent is added to each well and incubated for a defined period.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
The following diagram outlines the workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and duration.
-
Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The available data strongly suggest that this compound is a potent anti-cancer agent with a multifaceted mechanism of action. Its ability to induce apoptosis, cell cycle arrest, and modulate key signaling pathways in cancer cells at low concentrations is promising. The differential effect observed between cancerous and normal ovarian cells warrants further investigation to establish a clear therapeutic window.
A significant gap in the current research is the lack of cytotoxicity data for this compound on normal prostate and colorectal epithelial cells. Future studies should focus on evaluating the effects of MA1 on these non-cancerous counterparts to provide a more comprehensive understanding of its selectivity and potential for targeted cancer therapy. Further in-vivo studies are also necessary to validate these in-vitro findings and to assess the pharmacological properties and safety profile of this compound.
References
- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Malformin A1
Malformin A1, a cyclic pentapeptide derived from Aspergillus niger, exhibits significant biological activity, including potent cytotoxic effects on various cancer cell lines.[1][2][3] Due to its inherent toxicity, proper handling and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As a cytotoxic compound, exposure can lead to adverse health effects. The safety data sheet for the related compound, Malformin C, indicates it is toxic if swallowed or in contact with skin, and fatal if inhaled.[4]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Gloves: Double-gloving with chemotherapy-rated gloves is recommended.[5]
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are essential.
-
Respiratory Protection: If handling the solid form or creating aerosols, a properly fitted respirator is necessary.
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Step 1: Segregation of Waste
All materials that have come into contact with this compound must be considered contaminated and segregated from regular laboratory waste. This includes:
-
Unused or expired this compound solid or solutions.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
Used Personal Protective Equipment (PPE).
Step 2: Waste Containment
-
Solid Waste: Place all contaminated solid materials, including used PPE and labware, into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black for "bulk" chemotherapy waste, as per some institutional guidelines.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as hazardous waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container for chemotherapy waste. If the syringe contains residual this compound, it should be disposed of in the black bulk waste container, not a standard red sharps container.
Step 3: Labeling
All waste containers must be accurately and clearly labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Cytotoxic," "Toxic").
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general traffic.
Step 5: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Decontamination of Work Surfaces
After handling this compound and preparing waste for disposal, all work surfaces and equipment must be thoroughly decontaminated.
-
Initial Cleaning: Clean the work area with an approved detergent and water to physically remove any residual contamination.
-
Rinsing: Thoroughly rinse the surfaces with water.
-
Final Wipe-Down: Wipe down the surfaces with 70% isopropyl alcohol.
All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
Summary of Safety and Handling Data
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, lab coat, eye protection (goggles), and respiratory protection as needed. |
| Engineering Controls | Handle in a certified chemical fume hood or biological safety cabinet. |
| Waste Segregation | Separate all this compound contaminated waste (solid, liquid, sharps) from other lab waste streams. |
| Waste Containers | Use designated, leak-proof, and clearly labeled hazardous waste containers (e.g., black for bulk cytotoxic waste). |
| Surface Decontamination | Clean with detergent and water, followed by a rinse and a final wipe-down with 70% isopropyl alcohol. |
| Emergency Procedures | In case of skin contact, wash immediately with soap and water. For eye contact, rinse with copious amounts of water. Seek medical attention for any exposure. |
This compound Disposal Workflow
Caption: Workflow for the proper and safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Malformin A1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Malformin A1 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure experimental integrity. This compound, a cyclic pentapeptide derived from Aspergillus niger, is a potent cytotoxic agent with significant biological activity, necessitating stringent handling precautions.[1][2]
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound and the severe hazard assessment of the closely related Malformin C ("Toxic if swallowed," "Toxic in contact with skin," "Fatal if inhaled"), a comprehensive PPE strategy is mandatory.[3] The following table outlines the required PPE for handling this compound in solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. | Prevents skin contact and absorption of the highly toxic compound. Double-gloving provides an additional barrier in case of a breach of the outer glove. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles or a full-face shield must be worn. | Protects the eyes from accidental splashes of this compound solutions or contact with the powdered form. |
| Respiratory Protection | When handling the solid (powder) form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is required. | Prevents inhalation of the powdered compound, which is presumed to be highly toxic if inhaled based on data for Malformin C.[3] |
Operational Plan: Handling and Preparation of this compound
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize the risk of inhalation and environmental contamination.
Preparation of Stock Solution (1 mg/mL in DMSO)
This compound is soluble in DMSO at a concentration of 1 mg/mL.[1] The following protocol outlines the steps for preparing a stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, screw-cap vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Pre-Handling: Don all required PPE as specified in the table above. Ensure the chemical fume hood or BSC is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder on a calibrated analytical balance inside the fume hood. Use anti-static weighing paper or a weigh boat.
-
Solubilization: Transfer the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve a 1 mg/mL concentration.
-
Mixing: Securely cap the vial and vortex gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in the dark.[1]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., gloves, gowns, pipette tips, vials) | Place in a designated, leak-proof, and puncture-resistant hazardous waste container labeled "Cytotoxic Waste." This container should be kept within the fume hood or BSC during handling procedures. |
| Liquid Waste (e.g., unused stock solution, cell culture media containing this compound) | Collect in a clearly labeled, sealed, and compatible hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department. |
Experimental Protocols
The following are examples of experimental protocols where this compound is used. These should be adapted to specific experimental needs while adhering to the safety precautions outlined above.
Cell Viability Assay (Based on AlamarBlue™)
This protocol is adapted from a study on the effects of this compound on ovarian cancer cell lines.[2]
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Add AlamarBlue™ reagent to each well according to the manufacturer's instructions and incubate for a specified time.
-
Measure the fluorescence or absorbance using a plate reader.
Western Blot Analysis for Apoptosis Markers
This protocol is based on methodologies used to study this compound-induced apoptosis.[2]
-
Culture cells in larger vessels (e.g., 6-well plates or T-25 flasks) and treat with the desired concentration of this compound for the specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Separate 30-50 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through various signaling pathways. One of the key pathways involves the activation of p38 MAPK, which in turn leads to the activation of caspases and subsequent apoptosis. The following diagram illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
